(S)-(-)-1-Amino-1-phenylpropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049288 | |
| Record name | (1S)-1-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-59-1 | |
| Record name | (-)-1-Phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, .alpha.-ethyl-, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanamine, α-ethyl-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-1-Amino-1-phenylpropane physical properties
An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-Amino-1-phenylpropane
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral compounds is paramount for their synthesis, purification, and formulation. This technical guide provides a detailed overview of the core physical characteristics of this compound, a chiral amine of significant interest.
Core Physical Properties
This compound, also known by synonyms such as (S)-(-)-α-Ethylbenzylamine, is a chiral compound with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol .[1][2][3] It typically appears as a colorless to light yellow or light orange clear liquid.[4][5] The compound is noted to be air-sensitive and soluble in chloroform, ethanol, and methanol.[1][5]
Quantitative Physical Data
A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.
| Physical Property | Value | Reference(s) |
| Melting Point | -69 °C | [1][4][6] |
| Boiling Point | 205 °C | [1][4][6] |
| Density | 0.940 g/mL at 20 °C | [1][7] |
| Refractive Index (n20/D) | 1.520 | [1][6] |
| Specific Rotation ([α]20/D) | -20° (neat) | [1] |
| pKa | 9.34 ± 0.10 (Predicted) | [6] |
| Flash Point | 77 °C / 85.1 °C | [1][4][6] |
Experimental Protocols
The determination of the physical properties of a chiral compound like this compound requires precise experimental methodologies. Below is a detailed protocol for a key chiroptical property.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is determined using a polarimeter.[8] It measures the extent to which a substance rotates the plane of polarized light.[9][10]
Principle: Chiral molecules cause the plane of plane-polarized light to rotate.[10] The specific rotation is a standardized measure of this rotation, corrected for concentration and path length, making it an intrinsic property of the compound.[8][9]
Instrumentation:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes. Calibrate the instrument by measuring the optical rotation of a blank sample, typically the pure solvent in which the compound will be dissolved. The reading should be zeroed.
-
Sample Preparation: For a neat (pure liquid) sample like this compound, carefully fill the polarimeter cell, ensuring no air bubbles are present.[11] If a solution is to be measured, accurately weigh a specific amount of the compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c), typically in g/100mL.[12]
-
Measurement: Place the filled polarimeter cell into the sample chamber of the polarimeter. Record the observed optical rotation (α) and the temperature.[11]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[11][12]
[α]Tλ = α / (l * c)
Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ (typically the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL or g/100mL, or the density in g/mL for a neat liquid.[11][12]
For this compound, the reported specific rotation is -20° for the neat liquid, indicating it is levorotatory.[1]
-
Experimental Workflow Visualization
To further clarify the experimental process, the following diagram illustrates the workflow for determining the specific rotation of a chiral compound.
Caption: A flowchart illustrating the key steps involved in the experimental determination of specific rotation.
This guide provides essential physical property data and a foundational experimental protocol relevant to this compound. This information is critical for its application in synthetic chemistry and pharmaceutical development, where chirality plays a crucial role. The compound's utility in the synthesis of novel sweeteners and as a tool for studying enzyme specificity highlights its importance in various scientific fields.[1][4][7]
References
- 1. This compound, CasNo.3789-59-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. (1S)-1-フェニルプロパン-1-アミン | 3789-59-1 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 3789-59-1 [chemicalbook.com]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Role of (S)-(-)-1-Amino-1-phenylpropane in Modern Research: A Technical Guide
(S)-(-)-1-Amino-1-phenylpropane , also known as (S)-(-)-α-Ethylbenzylamine, is a chiral primary amine that serves as a versatile and valuable building block in various areas of chemical research. Its significance stems from the presence of a stereogenic center, which makes it a powerful tool for inducing chirality in asymmetric synthesis. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its use as a chiral auxiliary, in the synthesis of chiral ligands, and as a precursor for bioactive molecules and functional polymers.
Core Applications in Asymmetric Synthesis
The principal application of this compound in research is as a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product. After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse.
Diastereoselective Alkylation of Imines
A prominent example of its use as a chiral auxiliary is in the diastereoselective alkylation of imines. The chiral amine is first condensed with an aldehyde to form a chiral imine (specifically, a Schiff base). The stereocenter on the amine directs the approach of a nucleophile to one of the two faces of the imine, leading to the formation of a new stereocenter with a high degree of stereocontrol.
The general workflow for this process involves the formation of the chiral imine, followed by alkylation and subsequent removal of the chiral auxiliary to yield the desired chiral amine.
Figure 1: Experimental workflow for diastereoselective alkylation using a chiral amine auxiliary.
This protocol is a representative example of the diastereoselective alkylation of an imine derived from a chiral amine and an aldehyde.
Step 1: Formation of the Chiral Imine
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the desired aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in toluene.
-
Reflux the mixture for 2-4 hours, allowing for the azeotropic removal of water.
-
Once the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude chiral imine in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., an alkyllithium or Grignard reagent, 1.1-1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomerically enriched product.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions. For reductive cleavage, dissolve the crude product from Step 2 in a suitable solvent like methanol.
-
Add a reducing agent, such as sodium borohydride, in portions at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Acidify the mixture with HCl and then basify with NaOH to pH > 12.
-
Extract the desired chiral amine product with an organic solvent. The chiral auxiliary can also be recovered from the reaction mixture.
-
Purify the final product by column chromatography or distillation.
The effectiveness of this method is demonstrated by the high diastereoselectivities achieved in the alkylation of imines derived from various aldehydes.
| Aldehyde | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Isovaleraldehyde | Allyl-BBN | 98:2 | |
| 2,5-Dimethoxybenzaldehyde | Allyl-BBN | 97:3 | |
| 2,5-Dimethoxybenzaldehyde | Diallylcuprate | >99:1 | |
| Pyridine-2-carboxaldehyde | Allylzinc bromide | 85:15 |
Table 1: Representative Diastereoselectivities in the Alkylation of Imines Derived from Chiral Amines.
Synthesis of Chiral Ligands
This compound is also a precursor for the synthesis of more complex chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. A common strategy involves the formation of Schiff base ligands through the condensation of the amine with a suitable carbonyl compound, often containing another coordinating group like a hydroxyl or phosphino group.
Figure 2: General scheme for the synthesis of a chiral catalyst from this compound.
Precursor for Bioactive Molecules and Sweeteners
The chiral nature of this compound makes it an attractive starting material for the synthesis of pharmaceuticals and other bioactive molecules. Its structural motif can be found in various compounds with physiological activity.
Furthermore, it has been utilized in the synthesis of high-potency artificial sweeteners. Specifically, it can be incorporated into dipeptide structures to create L-aspartyl-D-amino amide sweeteners. These sweeteners are designed to interact with the sweet taste receptors in a highly specific manner, resulting in sweetness potencies that can be thousands of times greater than that of sucrose. The synthesis of these sweeteners involves the coupling of a protected L-aspartic acid derivative with a D-amino acid amide, where the amide is derived from a chiral amine like this compound.
Synthesis of Chiral Polymers
In the field of materials science, this compound can be used to introduce chirality into polymer backbones or side chains. The synthesis of optically active polymers is of great interest for applications in chiral separations, asymmetric catalysis, and chiroptical materials. For instance, it can be converted into a chiral monomer, such as an acrylamide or a diamine, and then polymerized. The resulting polymers possess a defined helical structure or other chiral conformations due to the influence of the stereogenic centers.
A general approach to synthesizing a chiral polyamide would involve the polycondensation reaction between a dicarboxylic acid and a diamine derived from this compound.
(S)-(-)-1-Amino-1-phenylpropane: A Technical Guide to its Application as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, making its isolation essential for drug efficacy and safety. (S)-(-)-1-Amino-1-phenylpropane has emerged as a valuable chiral resolving agent, particularly for the separation of racemic carboxylic acids. This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of this compound in chiral resolution.
Introduction to Chiral Resolution
Many organic molecules exist as enantiomers, which are non-superimposable mirror images of each other. While possessing identical physical properties in an achiral environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles. The separation of these enantiomers, a process known as chiral resolution, is therefore of paramount importance.
One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.
This compound as a Chiral Resolving Agent
This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its primary amine group readily reacts with the carboxyl group of an acid to form an ammonium-carboxylate salt. When this compound is reacted with a racemic acid, a pair of diastereomeric salts is formed:
-
(S)-Amine • (R)-Acid
-
(S)-Amine • (S)-Acid
These diastereomeric salts possess different three-dimensional structures and intermolecular interactions, leading to differences in their crystal lattice energies and, consequently, their solubilities in various solvents. This solubility difference is the cornerstone of the resolution process, enabling the selective crystallization of one diastereomer.
The Chiral Resolution Workflow
The process of resolving a racemic carboxylic acid using this compound can be systematically broken down into four main stages: Diastereomeric Salt Formation, Selective Crystallization and Isolation, and Liberation of the Enantiomerically Pure Acid.
Caption: A high-level overview of the chiral resolution process.
Stage 1: Diastereomeric Salt Formation
The initial step involves the reaction of the racemic carboxylic acid with an equimolar or sub-stoichiometric amount of this compound in a suitable solvent. The choice of solvent is critical and is often determined empirically through screening.
Caption: Formation of diastereomeric salts from a racemic acid.
Stage 2: Selective Crystallization and Isolation
The solution containing the diastereomeric salts is typically heated to ensure complete dissolution and then gradually cooled to induce crystallization. One diastereomer, being less soluble, will preferentially crystallize out of the solution. The solid is then isolated by filtration and washed with a small amount of cold solvent to remove impurities.
Caption: Isolation of the less soluble diastereomeric salt.
Stage 3: Liberation of the Enantiomerically Pure Acid
The isolated diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to break the ionic bond and regenerate the enantiomerically enriched carboxylic acid. The free carboxylic acid can then be extracted into an organic solvent.
An In-depth Technical Guide to the Discovery and History of (S)-(-)-1-Amino-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-Amino-1-phenylpropane, also known as (S)-(-)-α-Ethylbenzylamine, is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its importance lies primarily in its role as a versatile chiral auxiliary and a key building block for the asymmetric synthesis of a variety of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It includes a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and a discussion of its applications in modern chemistry.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of synthetic organic chemistry and the growing understanding of stereoisomerism in the early 20th century. While a definitive "discovery" paper for this specific enantiomer is not readily apparent in early literature, its racemic form, 1-Amino-1-phenylpropane, was likely first synthesized through established methods for amine synthesis from ketones.
One of the earliest and most prominent methods for such a transformation is the Leuckart reaction , first described by Rudolf Leuckart in 1885. This reaction facilitates the reductive amination of aldehydes and ketones using ammonium formate or formamide. Given that propiophenone (1-phenyl-1-propanone) was a known ketone, its conversion to 1-amino-1-phenylpropane would have been a feasible synthesis route for early 20th-century chemists.
The true challenge and the key to the utility of this compound lay in the separation of its enantiomers. The concept of resolving racemic mixtures into their optically active components was pioneered by Louis Pasteur in the mid-19th century. For chiral amines like 1-amino-1-phenylpropane, the most common method for resolution is through the formation of diastereomeric salts with a chiral acid. While it is probable that early resolutions of this amine were performed with naturally occurring chiral acids like tartaric acid, a well-documented and efficient method was published much later. In 1988, a significant paper by Nohira et al. detailed an effective optical resolution of (±)-α-ethylbenzylamine using cis-2-benzamidocyclohexanecarboxylic acid as a resolving agent.[1]
Today, this compound is commercially available and is widely used as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and as a chiral auxiliary to induce stereoselectivity in chemical reactions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| CAS Number | 3789-59-1 |
| Appearance | Colorless to light yellow liquid |
| Melting Point | -69 °C |
| Boiling Point | 205 °C at 760 mmHg |
| Density | 0.940 g/mL at 20 °C |
| Refractive Index | n20/D 1.520 |
| Specific Optical Rotation | [α]20/D = -16 to -19° (c=1 in CHCl₃) |
Synthesis and Resolution: Experimental Protocols
The synthesis of this compound involves two key stages: the synthesis of the racemic mixture of 1-Amino-1-phenylpropane and the subsequent resolution of the enantiomers.
Synthesis of Racemic 1-Amino-1-phenylpropane via the Leuckart Reaction (Historical Method)
The Leuckart reaction provides a historical context for the synthesis of the racemic amine from propiophenone. The general procedure is as follows:
Reactants:
-
Propiophenone
-
Ammonium formate (or formamide and formic acid)
Procedure:
-
A mixture of propiophenone and a molar excess of ammonium formate is heated. The reaction temperature is typically maintained between 160-185°C.
-
The reaction mixture is heated for several hours until the formation of the formyl derivative of the amine is complete. Carbon dioxide is evolved during this process.
-
The reaction mixture is cooled and then treated with a strong acid, such as hydrochloric acid, and heated to hydrolyze the formyl derivative to the primary amine.
-
The solution is then made basic with a strong base, such as sodium hydroxide, to liberate the free amine.
-
The amine is extracted with an organic solvent (e.g., diethyl ether), and the solvent is removed to yield the crude racemic 1-Amino-1-phenylpropane.
-
The product can be further purified by distillation under reduced pressure.
Optical Resolution of Racemic 1-Amino-1-phenylpropane
The separation of the racemic mixture into its constituent enantiomers is a critical step. The following protocol is based on the principles of diastereomeric salt formation, exemplified by the work of Nohira et al. (1988) using a specific resolving agent.
Reactants:
-
Racemic 1-Amino-1-phenylpropane
-
Chiral resolving agent (e.g., (1R,2S)-cis-2-benzamidocyclohexanecarboxylic acid)
-
Solvent (e.g., ethanol)
-
Acid and Base for salt formation and liberation of the free amine.
Procedure:
-
The racemic amine and an equimolar amount of the chiral resolving agent are dissolved in a suitable solvent, such as ethanol, with heating to ensure complete dissolution.
-
The solution is allowed to cool slowly to room temperature. The diastereomeric salt of one of the amine enantiomers will preferentially crystallize out of the solution due to its lower solubility.
-
The crystals are collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.
-
The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free this compound.
-
The free amine is extracted with an organic solvent, and the solvent is removed to yield the enantiomerically enriched product.
-
The optical purity of the resolved amine can be determined by measuring its specific rotation using a polarimeter.
Applications and Significance
The primary significance of this compound lies in its application in asymmetric synthesis.
-
Chiral Auxiliary: It can be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral molecule to direct a subsequent chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is cleaved from the molecule.
-
Chiral Building Block: It serves as a precursor for the synthesis of more complex chiral molecules. Its amine functionality provides a reactive handle for further chemical modifications, while its stereocenter is incorporated into the final product. This is particularly relevant in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereochemistry is often crucial for therapeutic activity and to minimize side effects.
-
Neurotransmitter System Research: Due to its structural similarity to phenethylamines, it has been used in research exploring neurotransmitter systems to help understand the mechanisms of action of certain antidepressants and stimulants.[2]
While this compound itself is not a therapeutic agent, its role as a key intermediate in the synthesis of such agents is of great importance. For instance, its structural motif can be found in various compounds investigated for their effects on the central nervous system. The general mechanism of action for many of these neurologically active compounds involves the modulation of neurotransmitter release and reuptake. A simplified, representative signaling pathway illustrating this concept is shown below.
Conclusion
This compound has a rich, albeit not always explicitly documented, history rooted in the foundational principles of organic synthesis and stereochemistry. From its likely initial synthesis as a racemic mixture via reactions such as the Leuckart reaction to the development of sophisticated methods for its optical resolution, this chiral amine has emerged as a valuable tool for chemists. Its utility as a chiral auxiliary and building block continues to be exploited in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. The ongoing demand for stereochemically defined molecules in drug development ensures that this compound will remain a relevant and important compound for the foreseeable future.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-(-)-1-Amino-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of the chiral amine (S)-(-)-1-Amino-1-phenylpropane, a valuable building block in pharmaceutical and chemical synthesis. Two distinct methodologies are presented: a highly selective enzymatic synthesis and a classic chemical approach via asymmetric reductive amination.
Method 1: Enzymatic Asymmetric Synthesis using (S)-selective ω-Transaminase
This protocol details the synthesis of this compound from propiophenone using a rationally engineered (S)-selective ω-transaminase (ω-TA). This biocatalytic method offers exceptional enantioselectivity and high conversion under mild reaction conditions.
1. Rationale and Applications
This compound is a chiral amine used in the synthesis of various biologically active compounds and as a chiral auxiliary.[1] Enzymatic synthesis using transaminases provides an environmentally friendly and highly efficient route to enantiomerically pure amines, avoiding the use of heavy metal catalysts and harsh reagents often employed in traditional chemical methods.[2][3]
2. Experimental Protocol
a. Materials and Reagents
-
Propiophenone (Substrate)
-
(S)-selective ω-Transaminase (e.g., BPTA quadruple variant M78F/W82A/I284F/T440Q)[2]
-
Isopropylamine (Amine Donor)
-
Pyridoxal-5'-phosphate (PLP) (Cofactor)
-
Buffer solution (e.g., Potassium phosphate buffer, pH 8.0)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
b. Instrumentation
-
Incubator shaker
-
Centrifuge
-
pH meter
-
Rotary evaporator
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess (ee) determination.
c. Procedure
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing the buffer solution, a catalytic amount of PLP, and the amine donor (isopropylamine) in excess.
-
Enzyme Addition: Add the (S)-selective ω-transaminase to the reaction mixture.
-
Substrate Addition: Add propiophenone to initiate the reaction. The final concentration of the substrate should be optimized based on the enzyme's activity and stability.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with agitation for a specified period (e.g., 24 hours).
-
Reaction Quenching and Product Extraction: After the reaction is complete, terminate the reaction by adding a strong base (e.g., NaOH) to raise the pH. Extract the product, this compound, with an organic solvent like ethyl acetate.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.
-
Analysis: Determine the conversion and enantiomeric excess of the product using GC or HPLC equipped with a chiral column.
3. Quantitative Data
The following table summarizes the performance of an engineered (S)-selective ω-transaminase in the synthesis of this compound.[2]
| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Wild Type BPTA | Propiophenone | 1.3 | >99.9 (S) |
| M78F/W82A/I284F/T440Q | Propiophenone | 94.4 | >99.9 (S) |
4. Experimental Workflow Diagram
Method 2: Asymmetric Reductive Amination using a Chiral Auxiliary
This protocol describes a chemical method for the synthesis of this compound through the reductive amination of propiophenone using a chiral auxiliary, followed by hydrogenolysis.
1. Rationale and Applications
Asymmetric reductive amination is a widely used method for the synthesis of chiral amines. This approach involves the formation of a chiral imine intermediate by reacting a ketone with a chiral amine. Subsequent reduction of the imine, followed by the removal of the chiral auxiliary, yields the desired enantiomerically enriched amine.
2. Experimental Protocol
a. Materials and Reagents
-
Propiophenone
-
(R)-(+)-α-Methylbenzylamine (Chiral Auxiliary)
-
Dehydrating agent or azeotropic removal of water (e.g., Toluene with a Dean-Stark trap)
-
Reducing agent (e.g., Sodium borohydride (NaBH4), Hydrogen gas with a catalyst)
-
Catalyst for hydrogenolysis (e.g., Palladium on carbon (Pd/C))
-
Solvents (e.g., Toluene, Methanol, Ethanol)
-
Acid and Base for work-up (e.g., HCl, NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
b. Instrumentation
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Hydrogenation apparatus
-
Rotary evaporator
-
Standard laboratory glassware
c. Procedure
Step 1: Imine Formation
-
In a round-bottom flask, dissolve propiophenone and a molar equivalent of (R)-(+)-α-methylbenzylamine in a suitable solvent like toluene.
-
Set up the apparatus for azeotropic water removal (Dean-Stark trap) and heat the mixture to reflux until no more water is collected, indicating the completion of imine formation.
-
Cool the reaction mixture to room temperature.
Step 2: Diastereoselective Reduction
-
The crude imine solution can be used directly. Cool the solution in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride in a suitable solvent like methanol. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
Step 3: Hydrogenolysis to Remove Chiral Auxiliary
-
After work-up and isolation of the intermediate N-(α-phenylethyl)phenylisopropylamine, dissolve it in a solvent like ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a suitable apparatus until the reaction is complete (monitored by TLC or GC).
-
Filter off the catalyst and remove the solvent under reduced pressure.
Step 4: Work-up and Purification
-
Perform an acid-base extraction to purify the final product. Dissolve the residue in an organic solvent and extract with an acidic aqueous solution.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound.
3. Logical Relationship Diagram
References
- 1. This compound | 3789-59-1 [chemicalbook.com]
- 2. Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of (S)-(-)-1-Amino-1-phenylpropane in Asymmetric Synthesis: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-1-Amino-1-phenylpropane is a chiral amine that holds significance in the field of organic chemistry, primarily as a building block for the synthesis of more complex chiral molecules and as a resolving agent for the separation of racemates. While the broader class of chiral amines and their derivatives are extensively used as chiral auxiliaries to control the stereochemical outcome of synthetic reactions, a comprehensive review of scientific literature reveals that This compound itself is not widely employed as a covalently-bound chiral auxiliary in common asymmetric transformations such as alkylations, aldol reactions, or Diels-Alder reactions.
This document aims to provide an overview of the known applications of this compound in stereoselective synthesis, focusing on its established roles rather than its hypothetical use as a traditional chiral auxiliary.
Primary Applications of this compound
The principal applications of this compound in asymmetric synthesis can be categorized as follows:
-
Chiral Resolving Agent: this compound is utilized in the classical resolution of racemic mixtures of chiral carboxylic acids and other acidic compounds. The formation of diastereomeric salts with the racemic acid allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the enantiomerically pure acid.
-
Precursor for Chiral Ligands and Catalysts: The amino group of this compound can be derivatized to synthesize more complex chiral ligands for asymmetric catalysis. These ligands can then be coordinated with metal centers to create catalysts for a variety of enantioselective transformations.
-
Enzymatic Synthesis and Biocatalysis: Significant research has focused on the enzymatic synthesis of this compound itself, often using transaminases.[1] This highlights its importance as a chiral building block. Furthermore, it can serve as a substrate or a reference compound in the development and screening of new biocatalysts for the synthesis of other chiral amines.
Asymmetric Synthesis Protocols Involving this compound Derivatives
While direct use as a chiral auxiliary is not well-documented, derivatives of this compound, such as amides, can theoretically be used to induce asymmetry. The general principle involves the temporary attachment of the chiral amine to a prochiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the chiral moiety then direct the approach of a reagent from a specific face, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.
Below is a generalized workflow for such a hypothetical application.
Experimental Workflow: Hypothetical Asymmetric Alkylation
Caption: General workflow for a hypothetical asymmetric alkylation using this compound as a chiral auxiliary.
Data Presentation
Due to the lack of specific examples in the peer-reviewed literature of this compound being used as a chiral auxiliary in asymmetric synthesis, a table summarizing quantitative data (yields, diastereomeric excess, enantiomeric excess) cannot be provided at this time. Researchers interested in exploring the potential of this compound as a chiral auxiliary would need to conduct initial feasibility studies to generate such data.
Conclusion
References
Application Notes and Protocols: Use of (S)-(-)-1-Amino-1-phenylpropane as a Chiral Auxiliary
Researchers, scientists, and drug development professionals often rely on chiral auxiliaries to achieve high levels of stereocontrol in asymmetric synthesis. This document provides a detailed overview of the application of (S)-(-)-1-Amino-1-phenylpropane as a chiral auxiliary in various synthetic transformations.
The primary applications found for related chiral phenylethylamine derivatives often involve their use as resolving agents for racemic mixtures of carboxylic acids or as ligands in metal-catalyzed asymmetric synthesis. However, for the purpose of these notes, we will focus on the potential, albeit less documented, use of this compound as a covalently bound chiral auxiliary.
General Principles and Proposed Applications
This compound can be envisioned to function as a chiral auxiliary by forming a chiral amide or imine with a prochiral substrate. The stereochemical outcome of subsequent reactions would then be directed by the steric and electronic properties of the chiral auxiliary. The phenyl group and the ethyl group of the auxiliary can create a specific chiral environment, blocking one face of the reactive intermediate and allowing the incoming reagent to attack from the less hindered face.
Potential applications where this compound could theoretically be employed as a chiral auxiliary include:
-
Asymmetric Alkylation of Carboxylic Acids: By converting a prochiral carboxylic acid to its corresponding amide with this compound, the resulting enolate can undergo diastereoselective alkylation.
-
Diastereoselective Conjugate Addition: α,β-Unsaturated amides derived from this compound could undergo conjugate addition of nucleophiles with facial selectivity.
-
Asymmetric Aldol Reactions: Chiral imines or enamines formed from this compound and carbonyl compounds could potentially be used in diastereoselective aldol-type reactions.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for the use of chiral amine auxiliaries. They serve as a starting point for researchers wishing to explore the utility of this compound in this context.
Synthesis of a Chiral N-Acyl Derivative (Attachment of the Auxiliary)
This protocol describes the formation of an amide bond between a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the crude acyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
Diastereoselective Alkylation of the Chiral N-Acyl Derivative
This protocol outlines a general procedure for the α-alkylation of the chiral amide.
Materials:
-
Chiral N-acyl derivative
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable non-nucleophilic strong base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the chiral N-acyl derivative (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the chiral amide to yield the α-substituted carboxylic acid.
Materials:
-
Alkylated chiral N-acyl derivative
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Dioxane or THF
-
Diethyl ether
Procedure:
-
Dissolve the alkylated chiral N-acyl derivative in a mixture of dioxane and 1-6 M aqueous H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting carboxylic acid by column chromatography or crystallization.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Data Presentation
As there is a lack of specific experimental data in the literature for the use of this compound as a chiral auxiliary, a table of quantitative data cannot be provided at this time. Researchers are encouraged to meticulously record yields, diastereomeric ratios (d.r.), and enantiomeric excesses (e.e.) for their specific reactions to build a data repository for this auxiliary.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the use of a chiral auxiliary in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The logical relationship for achieving stereocontrol can be visualized as follows:
Caption: Logical flow of stereochemical control by a chiral auxiliary.
Disclaimer: The provided protocols are intended as general guidelines and have not been optimized. Researchers should conduct their own optimization studies and exercise appropriate safety precautions when handling all chemicals. The lack of extensive literature on this specific chiral auxiliary suggests that its effectiveness may be limited compared to more established methods.
Application Notes: Large-Scale Chiral Resolution of Racemic Acids Using (S)-(-)-1-Amino-1-phenylpropane
Introduction
In the pharmaceutical and fine chemical industries, the production of single-enantiomer compounds is critical, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[1][2] Classical resolution via diastereomeric salt formation remains a primary method for large-scale enantiomeric separation due to its scalability and cost-effectiveness.[3][4] (S)-(-)-1-Amino-1-phenylpropane, also known as (S)-(-)-1-phenylpropylamine, is a versatile chiral resolving agent, particularly effective for the separation of racemic acids, such as the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen.[5] This document provides a detailed protocol for the large-scale resolution of racemic Ketoprofen using this chiral amine.
Principle of Resolution
The fundamental principle involves reacting a racemic acid, (R/S)-Ketoprofen, with a single enantiomer of a chiral base, this compound. This reaction forms a mixture of two diastereomeric salts: ((R)-Ketoprofen – (S)-Amine) and ((S)-Ketoprofen – (S)-Amine). These diastereomers possess different physical properties, most notably solubility in a given solvent system.[4][6] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, allowing for the separation of the original enantiomers. Subsequent treatment of the isolated diastereomeric salt liberates the desired enantiopure acid.[4]
Experimental Protocol: Resolution of (±)-Ketoprofen
This protocol is based on established methods for the resolution of arylpropionic acids.[5]
Materials and Reagents:
-
Racemic (±)-Ketoprofen
-
This compound
-
Ethyl Acetate
-
Methanol
-
2N Hydrochloric Acid (HCl)
-
2N Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether or Hexane
-
Reaction vessel with overhead stirrer, condenser, and temperature control
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven (vacuum capable)
Part 1: Diastereomeric Salt Formation and Crystallization
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic Ketoprofen in a solvent mixture of ethyl acetate and methanol. A common ratio is 10:1 ethyl acetate to methanol.[5]
-
Addition of Resolving Agent: To the solution, add an equimolar amount of this compound.
-
Inducing Crystallization: The mixture may be heated gently to ensure complete dissolution, then cooled to approximately 35°C. Seeding with a small crystal of the desired pure diastereomeric salt ((S)-Ketoprofen – (S)-Amine) can be performed to induce crystallization.[5]
-
Crystallization: Stir the mixture at room temperature for 16-24 hours, followed by cooling to 0-5°C for an additional 5-6 hours to maximize the precipitation of the less soluble diastereomeric salt.[5]
-
Isolation: Filter the precipitated salt under vacuum. Wash the filter cake sequentially with cold ethyl acetate and then ether (or petroleum ether) to remove the mother liquor containing the more soluble diastereomer.[5]
-
Drying: Dry the isolated diastereomeric salt under vacuum.
Part 2: Recrystallization for Enantiomeric Enrichment
-
Purity Check: Analyze the enantiomeric purity of the salt (as diastereomeric excess, de%).
-
Recrystallization: If the purity is below the desired specification (e.g., <97% de), perform a recrystallization. Dissolve the salt in a minimal amount of a hot solvent mixture, such as ethyl acetate/methanol (10:1), and allow it to cool slowly to recrystallize.[5]
-
Isolation and Drying: Filter and dry the purified salt as described in Part 1.
Part 3: Liberation of (S)-Ketoprofen
-
Salt Dissolution: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent like ethyl acetate.
-
Acidification: Cool the mixture in an ice bath and slowly add 2N HCl with vigorous stirring until the pH of the aqueous layer is acidic (pH 1-2). This protonates the amine, breaking the salt and liberating the free carboxylic acid into the organic layer.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate to recover any remaining product.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Product Isolation: Remove the solvent in vacuo. The resulting crude product can be rinsed with a non-polar solvent like petroleum ether, filtered, and dried to yield the final, enantiomerically pure (S)-Ketoprofen.[5]
Part 4: Recovery of the Chiral Resolving Agent
-
Basification: Take the acidic aqueous layer from Part 3, Step 3, and cool it in an ice bath.
-
Liberation of Amine: Slowly add 2N NaOH until the solution is strongly basic (pH 12-14). This deprotonates the ammonium salt, liberating the free this compound.
-
Extraction: Extract the free amine into an organic solvent such as dichloromethane or ether.
-
Purification: Dry the organic extract and remove the solvent in vacuo to recover the chiral amine, which can be reused in subsequent resolution batches.
Quantitative Data Summary
The following table summarizes typical results for the resolution of Ketoprofen using this compound, based on published data.[5]
| Step | Product | Initial Yield | Enantiomeric Purity (ee% or de%) | Yield after Recrystallization | Purity after Recrystallization | Final Product Yield | Final Product Purity |
| 1. Crystallization | Diastereomeric Salt | 44% | 86% | 31% | 97% | N/A | N/A |
| 2. Liberation | (S)-Ketoprofen | N/A | N/A | N/A | N/A | 92% (from pure salt) | 97% |
Process Visualization
The logical workflow for the chiral resolution process is depicted below.
Caption: Workflow for chiral resolution of Ketoprofen.
References
- 1. Influence of mobile phase composition on the preparative separation of profens by chiral liquid chromatography [bibliotecadigital.ipb.pt]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 6. chemconnections.org [chemconnections.org]
Application Notes and Protocols for the Stoichiometry of Resolving Agent to Racemic Mixture in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The principle lies in the reaction of a racemic compound with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
A critical parameter governing the efficiency and yield of this separation is the stoichiometry between the resolving agent and the racemic mixture. The molar ratio of these two components can significantly influence the diastereomeric and subsequent enantiomeric excess of the desired product, as well as the overall yield. These application notes provide a detailed overview, experimental protocols, and comparative data to guide researchers in optimizing the stoichiometry for successful chiral resolution.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental process involves two key steps:
-
Diastereomeric Salt Formation: A racemic mixture, (R/S)-substrate, is reacted with an enantiomerically pure resolving agent, (R')-agent. This acid-base or covalent reaction results in the formation of two diastereomeric salts: [(R)-substrate·(R')-agent] and [(S)-substrate·(R')-agent].
-
Separation and Liberation: Due to their different physical properties, one diastereomeric salt is typically less soluble in a chosen solvent and will preferentially crystallize. This salt is then isolated by filtration. The purified diastereomeric salt is subsequently treated to break the ionic or covalent bond, liberating the enantiomerically enriched substrate and the resolving agent, which can often be recovered and recycled.
The success of a resolution is highly dependent on the choice of the resolving agent, the solvent system, and the molar ratio of the resolving agent to the racemic mixture. While a 1:1 molar ratio is a common starting point, optimization is crucial for maximizing the separation efficiency.[1] Often, sub-stoichiometric amounts of the resolving agent are employed to enhance the purity of the crystallized diastereomer.[2]
Logical Workflow for Chiral Resolution
The following diagram illustrates the general workflow for a typical chiral resolution process via diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Experimental Protocols
Protocol 1: General Screening of Resolving Agent Stoichiometry
This protocol outlines a general method for screening the optimal molar ratio of a chiral resolving agent for the resolution of a racemic amine.
Materials:
-
Racemic amine (1.0 equivalent)
-
Chiral acidic resolving agent (e.g., (+)-Tartaric acid, (-)-Mandelic acid)
-
Selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, polarimeter)
Procedure:
-
Preparation of Solutions:
-
In a series of flasks, dissolve a fixed amount of the racemic amine in a minimal amount of a chosen solvent with gentle heating.
-
In separate flasks, prepare solutions of the chiral resolving agent in the same solvent at varying molar equivalents (e.g., 0.5, 0.8, 1.0, 1.2 equivalents) relative to the racemic amine.
-
-
Diastereomeric Salt Formation:
-
Slowly add the warm solution of the resolving agent to the corresponding solution of the racemic amine with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
The mother liquor can be retained for recovery of the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) to deprotonate the amine and break the salt.
-
Extract the liberated amine with a suitable organic solvent (e.g., Dichloromethane, Ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.
-
-
Analysis:
-
Determine the yield of the resolved amine.
-
Measure the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique.
-
Protocol 2: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine (S-MBA)
This protocol is adapted from a study on the green and strategic chiral resolution of racemic ibuprofen.[3]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-Methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Methanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Prepare a mixture of racemic ibuprofen, S-MBA, and KOH in an optimal molar ratio of 1:0.5:0.5 in water.[3] The presence of KOH enhances the solubility of the reactants.
-
Stir the mixture to facilitate the formation of the diastereomeric salts.
-
-
Crystallization:
-
Employ cooling crystallization to precipitate the less soluble diastereomeric salt.
-
The diastereomeric excess (%de) of the crystallized salt is expected to be around 40%.[3]
-
-
Liberation of S-Ibuprofen:
-
Isolate the diastereomeric salt crystals by filtration.
-
Dissolve the crystals in a suitable solvent (e.g., methanol).
-
Add water as an anti-solvent at an optimal solvent-to-antisolvent ratio of 1:6 (methanol:water) and an addition rate of 3 mL/min to precipitate the S-enriched ibuprofen.[3]
-
Allow for an aging time of 2 hours for complete crystallization.[3]
-
-
Isolation and Analysis:
-
Collect the precipitated S-ibuprofen by filtration and dry the product.
-
Determine the yield and enantiomeric excess (%ee). The expected %ee is around 80% with a yield of 95% for the S-enriched ibuprofen.[3]
-
Data Presentation: Stoichiometry and Resolution Efficiency
The following tables summarize representative data on the effect of resolving agent stoichiometry on the efficiency of chiral resolution.
Table 1: Resolution of N-methylamphetamine with Tartaric Acid Derivatives [3][4]
| Resolving Agent | Molar Ratio (Resolving Agent : Racemate) | Yield of Extract (%) | e.e. of Extract (%) | Yield of Raffinate (%) | e.e. of Raffinate (%) |
| DBTA | 0.25 | 45 | 83 | 42 | 82 |
| DPTTA | 0.25 | - | >80 | - | >80 |
DBTA = O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate; DPTTA = O,O'-di-p-toluoyl-(2R,3R)-tartaric acid
Table 2: Illustrative Data for Resolution of a Racemic Amine with a Chiral Acid
| Molar Ratio (Resolving Agent : Racemate) | Diastereomeric Salt Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| 0.5 | 40 | 95 | 90 |
| 0.8 | 65 | 80 | 75 |
| 1.0 | 85 | 60 | 55 |
| 1.2 | 90 | 50 | 45 |
This table presents illustrative data based on the common observation that sub-stoichiometric amounts of the resolving agent often lead to higher enantiomeric excess of the crystallized product, albeit with a lower yield of the diastereomeric salt.
Relationship between Stoichiometry, Yield, and Purity
The stoichiometry of the resolving agent to the racemic mixture is a critical factor that requires careful optimization. The relationship between these variables can be visualized as follows:
Caption: Stoichiometry's impact on resolution.
Conclusion
The stoichiometric ratio of the resolving agent to the racemic mixture is a pivotal parameter in the successful chiral resolution by diastereomeric salt formation. A systematic approach to screening and optimizing this ratio is essential for achieving high enantiomeric purity and acceptable yields. While a 1:1 molar ratio serves as a conventional starting point, the use of sub-stoichiometric amounts of the resolving agent often proves advantageous for enhancing the enantiomeric excess of the desired product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and refine their chiral resolution strategies, ultimately leading to the efficient production of enantiomerically pure compounds for pharmaceutical and other applications.
References
Application Notes and Protocols for the Liberation of Enantiomers from Diastereomeric Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a cornerstone technique in stereochemistry, widely employed in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1][2][3] This method leverages the formation of diastereomers with distinct physical properties, allowing for their separation, most commonly by crystallization.[2][4][5] The final, critical step in this process is the liberation of the desired enantiomer from the separated diastereomeric salt.
These application notes provide a detailed overview and practical protocols for the liberation of enantiomers from their diastereomeric salts. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing efficient and effective chiral resolution strategies.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent.[2][6] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different solubilities, melting points, and boiling points.[5][7] This difference allows for their separation using standard laboratory techniques such as fractional crystallization.[8] Once a diastereomeric salt is isolated in a pure form, the target enantiomer can be liberated by breaking the salt bond, typically through an acid-base reaction.[1]
A generalized workflow for this process is illustrated below:
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols
The liberation of the enantiomer from the diastereomeric salt is typically achieved by an acid-base reaction, which breaks the ionic bond of the salt. The choice of the liberation reagent depends on the nature of the enantiomer (acidic or basic) and the resolving agent used.
Protocol 1: Liberation of a Chiral Amine from a Diastereomeric Salt
This protocol is applicable for the liberation of a basic enantiomer (e.g., a chiral amine) from its salt with a chiral acidic resolving agent (e.g., tartaric acid).
Materials:
-
Pure diastereomeric salt (e.g., (S)-amine-(R,R)-tartrate)
-
Aqueous solution of a strong base (e.g., 10% NaOH or KOH)[6][7]
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the pure diastereomeric salt in a minimal amount of water.
-
Basification: Slowly add the strong base solution to the dissolved salt with stirring. The pH of the solution should be adjusted to be basic (e.g., pH 9-11) to ensure the complete deprotonation of the amine.[9] This will break the salt and liberate the free amine.[8]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an appropriate organic solvent.[8] Perform the extraction multiple times (e.g., 3 x 25 mL) to ensure complete recovery of the amine.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified enantiomeric amine.
Protocol 2: Liberation of a Chiral Carboxylic Acid from a Diastereomeric Salt
This protocol is suitable for liberating an acidic enantiomer (e.g., a chiral carboxylic acid) from its salt with a chiral basic resolving agent (e.g., brucine, (R)-1-phenylethylamine).
Materials:
-
Pure diastereomeric salt (e.g., (R)-acid-(R)-1-phenylethylamine)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution/Suspension: Suspend or dissolve the pure diastereomeric salt in water.
-
Acidification: With stirring, add the strong acid solution to the mixture. The pH should be adjusted to be acidic (e.g., pH 1-2) to protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with a suitable organic solvent. Repeat the extraction process to maximize recovery.
-
Drying: Combine the organic layers and dry them over an anhydrous drying agent.
-
Solvent Removal: After filtering to remove the drying agent, concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically pure carboxylic acid.
Protocol 3: Liberation of a Chiral Alcohol from a Diastereomeric Ester
In the case of chiral alcohols, resolution is often achieved by forming diastereomeric esters with a chiral acid.[2][6] The liberation of the alcohol requires hydrolysis of the ester bond.
Materials:
-
Pure diastereomeric ester
-
Aqueous solution of a strong base (e.g., NaOH or KOH) for saponification[2]
-
Aqueous solution of a strong acid (e.g., HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis (Saponification): Dissolve the diastereomeric ester in a suitable solvent (e.g., methanol, ethanol) and add an aqueous solution of a strong base. Heat the mixture under reflux to hydrolyze the ester.
-
Neutralization and Extraction of Resolving Agent: After cooling, neutralize the excess base with a strong acid. The chiral acid resolving agent can then be extracted from the aqueous layer.
-
Isolation of Chiral Alcohol: The chiral alcohol may remain in the aqueous layer or be extracted with an organic solvent, depending on its solubility. Further purification may be necessary.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the liberated enantiomer. Below are tables summarizing representative data from the literature.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Diastereomeric Salt Yield (%) | Liberated Enantiomer Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | ~50 (theoretical max) | High | >99 |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric Acid | N/A | 87 | >99 |
Table 2: Resolution of Racemic Carboxylic Acids
| Racemic Carboxylic Acid | Resolving Agent | Diastereomeric Salt Yield (%) | Liberated Enantiomer Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Mandelic Acid | (S)-(-)-α-Phenylethylamine | N/A | High | >98 |
| 2-Chloromandelic Acid | Brucine | N/A | High | >99 |
Table 3: Resolution of a Racemic Alcohol
| Racemic Alcohol | Resolving Agent | Diastereomeric Ester Yield (%) | Liberated Enantiomer Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (±)-Duloxetine precursor alcohol | (S)-Mandelic Acid | High (insoluble salt) | High | >99 |
Characterization of the Liberated Enantiomer
After liberation and purification, it is crucial to determine the enantiomeric purity of the final product.
Analytical Techniques
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric excess.[10][11] Chiral stationary phases are used to separate the enantiomers, and the ratio of their peak areas gives the e.e.[11]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by forming diastereomeric derivatives (e.g., Mosher's esters), it is possible to distinguish and quantify enantiomers.[4]
-
Polarimetry: Measures the optical rotation of the sample. While a traditional method, it is less accurate for determining high enantiomeric purities compared to chromatographic methods.[10]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used for chiral analysis.[12][]
The logical flow of analysis is depicted below:
Caption: Analytical Workflow for Characterizing the Liberated Enantiomer.
Conclusion
The liberation of an enantiomer from its diastereomeric salt is a critical step in chiral resolution. The choice of the appropriate protocol and careful execution are paramount to achieving a high yield and enantiomeric purity of the desired compound. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and researchers in the field of drug development and stereoselective synthesis. Accurate and reliable analytical characterization is essential to validate the success of the resolution process.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studylib.net [studylib.net]
- 9. books.rsc.org [books.rsc.org]
- 10. skpharmteco.com [skpharmteco.com]
- 11. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in diastereomeric salt resolution
Welcome to the Technical Support Center for Diastereomeric Salt Resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions for specific issues encountered during diastereomeric salt resolution, particularly focusing on improving low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of a diastereomeric salt resolution?
The success and yield of a diastereomeric salt resolution are primarily influenced by several key factors:
-
Solvent System: The choice of solvent is paramount as it dictates the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, promoting the selective crystallization of the less soluble salt.[1][2]
-
Resolving Agent: The selection of the resolving agent is crucial. Not all agents will form salts with sufficient differences in physical properties to allow for easy separation.[1] It is common practice to screen several resolving agents to identify the most effective one.[1]
-
Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can enhance the selective precipitation of the desired diastereomer.[1][3]
-
Temperature: Temperature affects the solubility of the diastereomeric salts.[1][4] A controlled cooling profile during crystallization is often critical for achieving high yield and purity.[1]
-
Supersaturation: The level of supersaturation influences the rate of nucleation and crystal growth.[1] Controlling supersaturation is key to obtaining a good yield of high-quality crystals.[1]
Q2: I am not getting any crystals to form. What should I do?
The lack of crystal formation is a common issue and can be addressed by:
-
Solvent Screening: The chosen solvent may be too effective at dissolving the diastereomeric salt.[5] A systematic screening of solvents with varying polarities is recommended.[2][6]
-
Increasing Supersaturation: The solution may not be sufficiently supersaturated.[5] This can be achieved by concentrating the solution (e.g., by evaporating some of the solvent), cooling the solution further, or by adding an anti-solvent (a solvent in which the salts are less soluble).[2][5][7]
-
Ensuring Purity of Starting Materials: Impurities can inhibit nucleation and crystal growth.[5] Ensure that the starting racemic compound and the resolving agent are of high purity.[6]
-
Verifying Salt Formation: Incomplete reaction between the racemate and the resolving agent will prevent crystallization.[6] Ensure appropriate stoichiometry and allow sufficient reaction time.[6]
Q3: My yield of the desired diastereomeric salt is consistently low. How can I improve it?
Low yield suggests that a significant portion of the desired diastereomer remains in the mother liquor.[7] To improve the yield, consider the following strategies:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired salt.[2][7] Experimenting with lower final crystallization temperatures can also increase the yield.[2][7]
-
Anti-Solvent Addition: Gradually adding an anti-solvent can induce further precipitation of the less soluble salt.[2]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This advanced technique can significantly increase yields, sometimes approaching 100%.[1] CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[1][4]
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. What is the cause and how can I fix it?
Low diastereomeric excess indicates co-precipitation of the undesired diastereomer.[2] This often occurs when the solubilities of the two diastereomeric salts are too similar in the chosen solvent.[2] To improve d.e.:
-
Controlled Cooling: A slower cooling rate can enhance the selectivity of crystallization, favoring the formation of purer crystals.[2][5]
-
Recrystallization: Purifying the obtained salt by recrystallizing it, potentially from a different solvent system, can significantly improve the d.e.[2]
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.[6]
Q5: An oil is forming instead of crystals. What does this mean and what should I do?
"Oiling out" occurs when the solute separates as a liquid phase instead of a solid.[7] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[7] To address this:
-
Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[7]
-
Change Solvent System: A different solvent or solvent mixture may favor crystallization over oiling out.[7]
-
Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt, promoting crystallization.[7]
-
Ensure Proper Agitation: Good mixing can prevent the formation of localized areas of high supersaturation.[7]
Data Presentation
Table 1: Example of a Solvent Screening Experiment for the Resolution of a Racemic Amine
This table illustrates how to present quantitative data from a solvent screening experiment. The goal is to identify a solvent that provides both high yield and high diastereomeric excess (d.e.) of the desired diastereomeric salt.
| Entry | Solvent | Yield (%) | d.e. (%) of Desired Diastereomer |
| 1 | Methanol | 35 | 95 |
| 2 | Ethanol | 42 | 92 |
| 3 | Isopropanol | 55 | 85 |
| 4 | Acetone | 20 | 98 |
| 5 | Ethyl Acetate | 60 | 80 |
| 6 | Acetonitrile | 48 | 90 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Resolution
This protocol outlines a systematic approach to screen for optimal resolution conditions.
Objective: To identify a suitable resolving agent and solvent system that provides a good yield and diastereomeric excess of the desired diastereomeric salt.
Methodology:
-
Resolving Agent Screening:
-
In separate vials, dissolve the racemic mixture in a suitable initial solvent (e.g., methanol or ethanol).
-
Add 0.5 to 1.0 equivalents of different chiral resolving agents to each vial.[8][9]
-
Allow the solutions to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[1]
-
Visually inspect the vials for crystal formation.
-
-
Solvent Screening:
-
Once a promising resolving agent is identified, perform a solvent screening.
-
Prepare a stock solution of the diastereomeric salt mixture.
-
Distribute the stock solution into multiple vials and evaporate the solvent.
-
Add a selection of different crystallization solvents or solvent mixtures with varying polarities to the vials.[1]
-
Allow the vials to stand at a controlled temperature for 24-48 hours.[1]
-
-
Analysis:
-
Isolate any crystalline material by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.[9]
-
Dry the crystals under vacuum.[9]
-
Analyze the solid and the mother liquor by a suitable analytical method (e.g., chiral HPLC, NMR) to determine the yield and diastereomeric excess.[1]
-
Protocol 2: Optimization of Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination:
-
Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be done by preparing saturated solutions and analyzing the concentration by methods like HPLC or UV-Vis spectroscopy.[1]
-
-
Cooling Profile Optimization:
-
Seeding Strategy:
Visualizations
Caption: Troubleshooting workflow for low yield in diastereomeric salt resolution.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
References
Technical Support Center: Improving Enantiomeric Excess with (S)-(-)-1-Amino-1-phenylpropane
Welcome to the technical support center for utilizing (S)-(-)-1-Amino-1-phenylpropane in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and optimizing experimental outcomes to achieve high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
A1: this compound is a chiral primary amine. Its structure, featuring a stereocenter benzylic to the amino group, makes it a valuable chiral auxiliary and a precursor to chiral ligands and catalysts. It is primarily used to control the stereochemical outcome of reactions, aiming to produce one enantiomer of a product in high excess. Common applications include diastereoselective alkylations, reductions, and conjugate additions.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common causes?
A2: Low enantiomeric excess can stem from several factors. The most common include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations can significantly impact stereoselectivity.
-
Impure Chiral Auxiliary: The enantiomeric purity of your this compound is critical. Any contamination with the (R)-enantiomer will directly reduce the maximum achievable ee of your product.
-
Inappropriate Reagents or Catalysts: The choice of base, metal salt, or other additives can influence the transition state geometry and, consequently, the stereochemical outcome.
-
Moisture or Air Sensitivity: Some reactions are sensitive to moisture or atmospheric oxygen, which can lead to side reactions or catalyst deactivation, reducing selectivity.
-
Substrate-Related Issues: The structure of your substrate may not be well-suited for high stereochemical induction with this particular chiral auxiliary.
Q3: How can I verify the enantiomeric purity of my this compound?
A3: The enantiopurity of your chiral auxiliary is paramount. It can be determined using several methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the amine.
-
NMR Spectroscopy with a Chiral Solvating or Derivatizing Agent: Formation of diastereomeric complexes or derivatives allows for the quantification of each enantiomer by integrating their distinct signals in the NMR spectrum.
Q4: Can the order of addition of reagents affect the enantioselectivity?
A4: Yes, the order of addition can be crucial. It can influence the formation of the desired reactive intermediate and minimize side reactions. For instance, in reactions involving the formation of a chiral imine intermediate, pre-formation of the imine before the addition of the nucleophile is often beneficial. It is recommended to follow established protocols carefully and consider optimizing the order of addition if you are experiencing low ee.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (<80% ee) in a Diastereoselective Alkylation
Symptoms: You are performing an alkylation of a carbonyl compound using a derivative of this compound as a chiral auxiliary. After workup and analysis (e.g., by chiral HPLC or NMR), the enantiomeric excess of your product is lower than expected.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Enantiomeric Excess
Quantitative Data Summary: Effect of Reaction Parameters on Enantiomeric Excess
The following table summarizes the impact of key reaction parameters on the enantiomeric excess in a representative asymmetric alkylation reaction.
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Condition C | ee (%) |
| Temperature | 0 °C | 85 | -20 °C | 92 | -78 °C | >98 |
| Solvent | Toluene | 88 | THF | 95 | Dichloromethane | 75 |
| Base | LDA | 93 | LHMDS | 89 | KHMDS | 85 |
Data is representative and may vary based on the specific substrate and reaction.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Propanal Derivative
This protocol describes the use of this compound to synthesize a chiral aldehyde via diastereoselective alkylation.
1. Formation of the Chiral Imine:
-
To a solution of this compound (1.1 eq.) in anhydrous toluene (0.5 M) at 0 °C, add propanal (1.0 eq.) dropwise.
-
Add anhydrous magnesium sulfate (2.0 eq.) and stir the mixture at room temperature for 2 hours.
-
Filter the mixture to remove the drying agent and concentrate under reduced pressure to obtain the crude chiral imine.
2. Deprotonation and Alkylation:
-
Dissolve the crude imine in anhydrous THF (0.5 M) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
3. Hydrolysis and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be hydrolyzed to the corresponding aldehyde by treatment with oxalic acid in a biphasic water/dichloromethane mixture.
4. Analysis:
-
Purify the crude aldehyde by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified aldehyde by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR spectroscopy.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general procedure for determining the enantiomeric excess of a chiral product.
1. Sample Preparation:
-
Accurately prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the corresponding racemic material to identify the retention times of both enantiomers.
-
Filter the samples through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (representative):
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 25 °C.
3. Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
Signaling Pathways and Workflows
The following diagrams illustrate key conceptual workflows in utilizing this compound for improving enantiomeric excess.
General Experimental Workflow for Asymmetric Synthesis
Technical Support Center: Optimization of Crystallization Conditions for Diastereomeric Salts
Welcome to the Technical Support Center for the optimization of diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during the resolution of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?
A1: Chiral resolution by diastereomeric salt formation is a technique used to separate enantiomers from a racemic mixture.[1] Enantiomers are mirror-image isomers that have identical physical properties, making them difficult to separate directly.[2] This method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][3] Once separated, the desired enantiomer can be regenerated from the isolated diastereomeric salt.[1]
Q2: How do I select an appropriate resolving agent?
A2: The choice of a resolving agent is crucial for successful resolution.[4] Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[4] It is common practice to screen several resolving agents to find the most effective one.[4] Effective resolving agents, such as (-)-Camphoric acid and its derivatives for racemic bases, are known to form crystalline diastereomeric salts.[1]
Q3: Why is solvent selection so important, and how should I perform a solvent screen?
A3: The solvent system is a critical parameter because the ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[4][5] A thorough solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons) is highly recommended.[5] Solvent/anti-solvent mixtures can also be employed to induce crystallization.[5] An anti-solvent is a solvent in which the salts have low solubility.[5]
Q4: What analytical techniques are used to assess the purity and enantiomeric excess of the resolved product?
A4: Several analytical techniques are essential for determining the purity and enantiomeric excess (e.e.). The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC), which is used after the resolving agent has been removed.[4] HPLC can also be used to analyze the composition of the diastereomeric salts themselves.[4] Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine diastereomeric purity.
Troubleshooting Guide
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates
Q: I've combined my racemic compound with the resolving agent in a solvent, but I'm getting an oil or no precipitate at all. What should I do?
A: This is a common problem that often points to issues with solubility, supersaturation, or the choice of solvent. "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid.[5]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[5]
-
Insufficient Supersaturation: The concentration of the diastereomeric salt might be below its solubility limit.
-
Excessively High Supersaturation: Rapidly achieving a high level of supersaturation can lead to the formation of an oil or amorphous solid instead of ordered crystals.[5]
-
High Impurity Levels: Impurities in the starting materials can inhibit nucleation and crystal growth.[5]
-
Solution: Ensure that the racemic compound and the resolving agent are of high purity.[5]
-
Issue 2: Low Yield of Crystalline Salt
Q: I'm getting crystals, but the yield is very low. How can I improve it?
A: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[5]
Possible Causes & Solutions:
-
High Solubility of the Target Salt: The "less soluble" diastereomer may still have significant solubility in the chosen solvent.[5]
-
Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield.[4]
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.[7]
-
Solution: Allow the crystallization mixture to stir for a longer period to ensure the system has reached equilibrium.[7]
-
Issue 3: Low Diastereomeric Excess (d.e.)
Q: My crystalline product has a low diastereomeric excess. How can I improve the selectivity?
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your solvent system are too similar, leading to co-precipitation.[5]
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent is not effectively discriminating between the two diastereomers.[5]
-
Solution: A thorough solvent screen is crucial to find a solvent that maximizes the solubility difference between the two salts.[5]
-
-
Rapid Crystallization: Fast crystallization, often due to rapid cooling or high supersaturation, can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[5]
-
Solution: Implement a slower, controlled cooling profile and consider reducing the initial concentration.[5]
-
-
Formation of a Solid Solution: In some cases, the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, forming a solid solution which is difficult to separate by simple crystallization.[6]
Data Presentation
Table 1: Illustrative Results of a Solvent Screening for the Resolution of a Racemic Acid with a Chiral Base.
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 45 | 75 |
| Ethanol | 55 | 85 |
| Isopropanol | 65 | 92 |
| Acetonitrile | 30 | 60 |
| Ethyl Acetate | 40 | 88 |
| Toluene | 25 | 55 |
| Ethanol/Water (9:1) | 60 | 90 |
| Isopropanol/Heptane (1:1) | 70 | 95 |
Table 2: Effect of Resolving Agent Stoichiometry on Yield and Diastereomeric Excess.
| Molar Equivalents of Resolving Agent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 1.0 | 68 | 85 |
| 0.9 | 65 | 88 |
| 0.8 | 62 | 92 |
| 0.7 | 58 | 95 |
| 0.6 | 52 | 97 |
| 0.5 | 45 | >99 |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic compound and an optimized amount of the resolving agent in the chosen solvent at an elevated temperature to obtain a clear solution.[7]
-
Hot Filtration: If necessary, filter the hot solution to remove any insoluble impurities.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, and potentially to a lower temperature, to induce crystallization.[7][8]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold crystallization solvent.[8]
-
Drying: Dry the crystals under vacuum to a constant weight.[7]
-
Analysis: Determine the yield and diastereomeric excess of the crystalline salt using techniques like HPLC or NMR.[7]
Systematic Solvent Screening Protocol
-
Preparation: In separate vials, dissolve a small, fixed amount of the racemic compound and the resolving agent.
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials.[4]
-
Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[4]
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[4]
Liberation of the Pure Enantiomer
-
Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent, such as water or an organic solvent.[7]
-
Basification/Acidification: Add a base (e.g., NaOH) or an acid, depending on the nature of the racemic compound, to liberate the free enantiomer from the resolving agent.[7]
-
Extraction: Extract the liberated enantiomer with an appropriate organic solvent.[7]
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and evaporate the solvent. Further purify the enantiomer if necessary (e.g., by distillation or recrystallization).[1][7]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
Purification of (S)-(-)-1-Amino-1-phenylpropane for high-purity applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (S)-(-)-1-Amino-1-phenylpropane for high-purity applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Diastereomeric Salt | - Incorrect stoichiometry of the resolving agent.- Suboptimal solvent choice.- Crystallization time is too short. | - Ensure an accurate 1:1 molar ratio of the racemic amine to the chiral resolving agent (e.g., (+)-tartaric acid).- Screen different solvents. Isopropyl alcohol (IPA) is a good starting point.[1]- Allow for sufficient crystallization time; cooling overnight at a low temperature (e.g., 5°C) can improve yield.[1] |
| Low Enantiomeric Excess (ee) of the Final Product | - Incomplete separation of diastereomeric salts.- Insufficient purification of the diastereomeric salt.- Racemization during the liberation of the free amine. | - Optimize the crystallization process. A rapid filtration (less than one hour after crystallization starts) can sometimes yield higher ee by taking advantage of kinetic resolution.[1]- Perform one or more recrystallizations of the diastereomeric salt.[2]- Use a mild base (e.g., 2M NaOH) and avoid excessive heat when liberating the free amine.[3] |
| Oily Product Instead of Crystalline Salt | - Presence of impurities inhibiting crystallization.- Inappropriate solvent system. | - Ensure the starting racemic amine is of sufficient purity.- Try a different solvent or a mixture of solvents to induce crystallization. |
| Difficulty Liberating the Free Amine | - Incomplete neutralization of the acid.- Formation of an emulsion during extraction. | - Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) by adding a strong base like NaOH.[3]- If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it. |
| Inaccurate Enantiomeric Excess (ee) Measurement by HPLC | - Poor resolution of enantiomers on the chiral column.- Incorrect mobile phase composition.- Improper sample preparation (for indirect methods). | - Screen different chiral stationary phases (CSPs).- Optimize the mobile phase by adjusting the solvent ratio and additives (e.g., acids or bases).[4]- Ensure complete derivatization if using an indirect method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of racemic 1-Amino-1-phenylpropane?
A1: The most common and well-established method is the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[2] This technique leverages the different solubilities of the two diastereomeric salts in a specific solvent to achieve separation.[3]
Q2: Which chiral resolving agent is recommended for the resolution of 1-Amino-1-phenylpropane?
A2: (+)-Tartaric acid is a commonly used and effective resolving agent for racemic amines like 1-Amino-1-phenylpropane.[5][6] Other options include (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) and (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA).[3][7]
Q3: How can I determine the enantiomeric purity of my this compound sample?
A3: The most accurate and widely used method is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[8] Alternatively, an indirect method involving derivatization of the amine with a chiral derivatizing agent followed by analysis on a standard achiral HPLC column can be used.[9] The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.[10]
Q4: What is the general procedure for liberating the free this compound from its diastereomeric salt?
A4: The purified diastereomeric salt is dissolved in water, and a base, such as 2M sodium hydroxide (NaOH), is added to raise the pH above 10.[3] This neutralizes the acidic resolving agent and liberates the free amine. The free amine is then extracted from the aqueous solution using an organic solvent like diethyl ether or dichloromethane.[3][7]
Q5: What are some key considerations for optimizing the recrystallization of the diastereomeric salt to improve purity?
A5: Key factors include the choice of solvent, the cooling rate, and the number of recrystallization cycles. A slow cooling process generally leads to the formation of purer crystals.[11] It may be necessary to perform multiple recrystallizations to achieve the desired diastereomeric purity.[6]
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-Amino-1-phenylpropane via Diastereomeric Salt Crystallization
This protocol outlines the procedure for resolving racemic 1-Amino-1-phenylpropane using (+)-tartaric acid.
Materials:
-
Racemic 1-Amino-1-phenylpropane
-
(+)-Tartaric acid
-
Isopropyl alcohol (IPA)
-
Hexane
-
2M Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Dissolve the racemic 1-Amino-1-phenylpropane in isopropyl alcohol (IPA).
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in IPA, heating gently if necessary.
-
Add the tartaric acid solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator (e.g., to 5°C) can enhance crystallization.[1]
-
For potentially higher enantiomeric excess through kinetic resolution, filter the crystals within one hour of the start of crystallization.[1] For higher yield, allow the crystallization to proceed for a longer period (e.g., overnight).
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold IPA.
-
-
Purification of the Diastereomeric Salt (Recrystallization):
-
Suspend the collected crystals in a minimal amount of boiling IPA to dissolve them completely.
-
Allow the solution to cool slowly to room temperature to recrystallize the salt.
-
Collect the purified crystals by vacuum filtration and wash with cold IPA.
-
Dry the crystals under vacuum.
-
-
Liberation of this compound:
-
Dissolve the purified diastereomeric salt in water.
-
Slowly add 2M NaOH solution with stirring until the pH of the solution is greater than 10.[3]
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine three times with diethyl ether.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of 1-Amino-1-phenylpropane.
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak)
-
HPLC-grade hexane
-
HPLC-grade isopropyl alcohol (IPA)
-
HPLC-grade diethylamine (DEA) or trifluoroacetic acid (TFA) as a mobile phase additive
-
Sample of 1-Amino-1-phenylpropane
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the 1-Amino-1-phenylpropane sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Chiral stationary phase column.
-
Mobile Phase: A mixture of hexane and isopropyl alcohol is a common starting point for normal-phase chiral separations. A typical starting ratio is 90:10 (hexane:IPA). Small amounts of an additive like diethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) can be added to the mobile phase to improve peak shape and resolution (e.g., 0.1%).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100[10]
-
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Initial Enantiomeric Excess (ee) of Diastereomeric Salt | Kinetic Resolution with Tartaric Acid in IPA | ~90% | [1] |
| Yield of Diastereomeric Salt | Kinetic Resolution with Tartaric Acid in IPA | ~90% | [1] |
| Purified Enantiomeric Excess (ee) after Recrystallization | Diastereomeric Salt Recrystallization | >95% | [5] |
| Final Enantiomeric Excess (ee) after Liberation | Conversion to Hydrochloride Salt | ~97% | [1] |
Visualizations
References
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. physicsforums.com [physicsforums.com]
- 11. LabXchange [labxchange.org]
Enhancing the resolution efficiency of (S)-(-)-1-Amino-1-phenylpropane
Welcome to the Technical Support Center for the chiral resolution of 1-Amino-1-phenylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enhancement of resolution efficiency for (S)-(-)-1-Amino-1-phenylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 1-Amino-1-phenylpropane?
There are three main strategies for resolving racemic mixtures of chiral amines like 1-Amino-1-phenylpropane:
-
Diastereomeric Salt Formation: This is a classical and widely used chemical method. The racemic amine is reacted with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][2] These diastereomers have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.[1][2]
-
Chromatographic Resolution: This method utilizes chiral stationary phases (CSPs) in techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[1][3]
-
Enzymatic Resolution: This biocatalytic approach uses enzymes that selectively react with only one enantiomer of the racemic mixture (a process called kinetic resolution).[1][4] This transforms one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer.[1]
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?
The selection of a suitable resolving agent is crucial for successful resolution. For a basic amine like 1-Amino-1-phenylpropane, an enantiomerically pure chiral acid is used. Common choices include:
-
(R,R)-Tartaric Acid or its derivatives[5]
-
(S)-Mandelic Acid
-
(R)-Camphor-10-sulfonic acid
The ideal resolving agent should form a stable, crystalline salt with one of the amine enantiomers while the other diastereomeric salt remains in solution.[6] The choice often requires empirical screening of different agents and crystallization solvents.
Q3: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)?
Kinetic Resolution (KR) involves the preferential reaction of one enantiomer, leading to a theoretical maximum yield of 50% for the desired product, as the other enantiomer is left unreacted.[7] Dynamic Kinetic Resolution (DKR) is an enhancement that combines the kinetic resolution with an in-situ racemization of the starting material.[7] As the faster-reacting enantiomer is consumed, the slower-reacting one is continuously converted back into the racemate, making it available for the reaction. This allows for a theoretical yield of up to 100% of a single enantiomer product.[7]
Q4: Can derivatization help in the resolution process?
Yes, derivatization can be a useful tool, particularly for chromatographic methods. In an "indirect" approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[8] These diastereomers can then be separated on a standard (achiral) chromatography column, which is often more cost-effective than using a chiral column.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Guide 1: Poor Resolution via Diastereomeric Salt Crystallization
Problem: I am not getting any crystal formation, or both diastereomeric salts are precipitating together, leading to low enantiomeric excess (ee).
| Possible Cause | Recommended Solution & Protocol |
| Inappropriate Solvent | The solubility of the diastereomeric salts is highly dependent on the solvent. A good solvent should allow one salt to crystallize while keeping the other dissolved. Action: Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water).[5] Protocol: Start with a small-scale experiment. Dissolve the racemic amine and resolving agent in a minimal amount of a hot solvent. Allow it to cool slowly to room temperature, and then further cool in an ice bath. Observe the crystallization. If no crystals form, try a less polar solvent. If an oil or amorphous solid crashes out, try a more polar solvent or a solvent mixture. |
| Incorrect Stoichiometry | Using an incorrect molar ratio of the resolving agent to the racemic amine can hinder selective crystallization. Action: Ensure you are using the correct stoichiometry. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the crystallized salt. |
| Cooling Rate Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and lowering the enantiomeric excess. Action: Allow the solution to cool slowly and undisturbed to room temperature before further cooling at lower temperatures (e.g., 4°C). This promotes the formation of well-defined crystals of the less soluble diastereomer. |
| Kinetic vs. Thermodynamic Control | In some systems, the initially crystallized salt may not be the most stable one. Over time, the system might equilibrate to a mixture with lower purity.[5] Action: Filter the crystals relatively quickly after they form (kinetic control) to maximize purity.[5] Monitor the enantiomeric excess of the crystals over time to determine the optimal crystallization period.[5] |
Guide 2: Low Yield of the Desired Enantiomer
Problem: The enantiomeric excess (ee) of my resolved this compound is high, but the overall yield is very low.
| Possible Cause | Recommended Solution & Protocol |
| High Solubility of the Target Salt | The diastereomeric salt of the desired enantiomer may be too soluble in the chosen solvent, resulting in significant loss to the mother liquor. Action: Try a different solvent system where the target salt is less soluble. Alternatively, you can partially evaporate the solvent to concentrate the solution and induce further crystallization, though this risks co-precipitation of the other diastereomer. |
| Loss During Workup | The desired enantiomer can be lost during the liberation and extraction steps after the salt has been separated. Action: To liberate the free amine from the diastereomeric salt, use a base (e.g., NaOH solution) and extract with an appropriate organic solvent (e.g., dichloromethane, ether).[5] Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous layer.[5] Dry the combined organic phases thoroughly (e.g., over Na₂SO₄) before evaporating the solvent. |
| Unwanted Enantiomer Not Recycled | In a classical resolution, the maximum theoretical yield for one enantiomer is 50%. Action: To improve the overall process efficiency, recover the unwanted enantiomer from the mother liquor. This enantiomer can then be racemized and recycled back into the resolution process. Racemization can often be achieved by heating under basic or acidic conditions, depending on the molecule's stability. |
Guide 3: Poor Separation in Chiral HPLC Analysis
Problem: My chiral HPLC analysis shows co-eluting peaks, poor resolution (Rs < 1.5), or significant peak tailing.
| Possible Cause | Recommended Solution & Protocol |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving separation on a chiral stationary phase (CSP).[3] Action: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal phase). For basic amines, adding a modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by masking active sites on the silica support.[9] |
| Inappropriate Chiral Stationary Phase (CSP) | The chosen CSP may not be suitable for separating the enantiomers of 1-Amino-1-phenylpropane. Action: Consult literature or vendor application notes for recommended CSPs for phenylalkylamines. Polysaccharide-based (cellulose, amylose) or macrocyclic glycopeptide-based CSPs are often effective.[3] If necessary, screen a variety of different CSPs. |
| Incorrect Temperature | Temperature can significantly impact chiral recognition.[10] Action: Optimize the column temperature. Lowering the temperature often enhances the enantioselectivity and improves resolution, although it may increase analysis time and backpressure.[9] Experiment with temperatures ranging from 10°C to 40°C in 5°C increments to find the optimum.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Action: Reduce the sample concentration or injection volume.[9] Perform a dilution series to determine the optimal sample load for your column. |
Quantitative Data Summary
The following table summarizes representative data from the resolution of a structurally similar compound, (1-methyl-2-phenyl)ethylamine, using (R,R)-Tartaric Acid, which illustrates the effect of kinetic control on resolution efficiency.[5]
| Parameter | Quick Filtration (Kinetic Control) | Extended Crystallization (12 hours) |
| Yield of Diastereomeric Salt | 87.5% | - |
| ee of Diastereomeric Salt | 83.5% | 44.0% |
| Resolution Efficacy (e) | 0.716 | 0.427 |
| Yield after Purification | 70.0% | - |
| ee after Purification | 95.0% | - |
| Data adapted from a study on a similar phenylalkylamine, demonstrating the principle of kinetic resolution.[5] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (-)-Tartaric Acid
This protocol is a representative method for resolving racemic 1-Amino-1-phenylpropane.
-
Salt Formation:
-
Dissolve 5 g of racemic 1-Amino-1-phenylpropane in a mixture of 12 cm³ of isopropanol (IPA) and 1.53 cm³ of aqueous hydrochloric acid (37%) and heat the solution to boiling.[5]
-
In a separate flask, prepare a hot solution of 2.81 g of (-)-tartaric acid in a minimal amount of hot IPA.
-
Add the hot tartaric acid solution to the hot amine hydrochloride solution with stirring.[5]
-
-
Crystallization (Kinetic Control):
-
Allow the mixture to cool slightly. The diastereomeric salt of the (S)-amine with (-)-tartaric acid should begin to crystallize.
-
Filter the obtained diastereomeric salt quickly and wash it with two small portions (4 cm³ each) of cold IPA.[5]
-
Suspend the salt in 10 cm³ of hexane, filter again, and dry on air.[5]
-
-
Purification of the Diastereomeric Salt:
-
To enhance the enantiomeric purity, the obtained salt can be recrystallized.
-
Suspend the salt (e.g., 3.7 g) in a solution of 11 cm³ IPA and 0.3 cm³ of diluted hydrochloric acid (37%) and heat to boiling twice.[5]
-
Cool the mixture to 30°C over 10 minutes.[5]
-
Filter the purified salt, wash with hexane, and dry.[5]
-
-
Liberation of the Free Amine:
-
Add the purified diastereomeric salt to a 1 M solution of sodium hydroxide (NaOH) to decompose the salt and liberate the free amine.[5]
-
Extract the aqueous emulsion with dichloromethane (3 x 20 cm³).[5]
-
Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.[5]
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Poor Chiral HPLC Resolution.
Caption: Logical Relationship of Resolution Methods.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Strategies for Recycling (S)-(-)-1-Amino-1-phenylpropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recycling of (S)-(-)-1-Amino-1-phenylpropane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the resolution of racemic 1-Amino-1-phenylpropane and the recycling of the unwanted (R)-enantiomer.
Issue 1: Low Yield of Diastereomeric Salt Crystals
Q: We are experiencing a low yield of the desired diastereomeric salt of this compound with L-tartaric acid. What are the potential causes and how can we improve the yield?
A: Low yields during diastereomeric salt crystallization can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Solvent System: The choice of solvent is critical as it directly influences the solubility of the two diastereomeric salts. An ideal solvent should maximize the solubility difference between the desired ((S)-amine-L-tartrate) and the undesired ((R)-amine-L-tartrate) salt, promoting the selective crystallization of the less soluble diastereomer.
-
Action: Screen a variety of solvents and solvent mixtures. Alcohols such as methanol or isopropanol, often with a small amount of water, are common starting points. Determine the solubility of both diastereomeric salts in different solvent systems at various temperatures to identify the optimal conditions.
-
-
Supersaturation: Inadequate supersaturation will lead to poor or no crystallization.
-
Action: Ensure your solution is supersaturated. This can be achieved by concentrating the solution, cooling it slowly, or by adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oils, trapping impurities and the undesired diastereomer, thus reducing the isolated yield of the pure product.
-
Action: Implement a controlled and slow cooling profile. Gradual cooling allows for the formation of larger, more ordered, and purer crystals.
-
-
Stoichiometry of Resolving Agent: The molar ratio of L-tartaric acid to the racemic amine can significantly impact the yield and purity.
-
Action: While a 1:1 molar ratio is a common starting point, explore the use of a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This can sometimes lead to a higher enantiomeric excess in the crystallized product, although it may require optimization to maximize the yield.
-
-
Seeding: The absence of nucleation sites can hinder crystallization.
-
Action: If available, add a small seed crystal of the pure desired diastereomeric salt to the supersaturated solution to induce crystallization.
-
Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved this compound
Q: The enantiomeric excess of our resolved this compound is consistently below our target. How can we improve the optical purity?
A: Achieving high enantiomeric excess is a key objective of chiral resolution. Here are some strategies to enhance the e.e.:
-
Recrystallization: The most common method to improve the purity of the diastereomeric salt is recrystallization.
-
Action: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired optical purity is achieved. Monitor the e.e. of the liberated amine after each recrystallization step.
-
-
Kinetic vs. Thermodynamic Control: The duration of crystallization can influence the product's purity. Shorter crystallization times may favor the kinetically preferred, less stable diastereomer, while longer times allow the system to reach thermodynamic equilibrium, favoring the more stable, often purer, diastereomer. However, in some systems, rapid crystallization can trap the desired diastereomer before the undesired one co-precipitates.
-
Action: Experiment with different crystallization times. Analyze the e.e. of crystals harvested at various time points to determine the optimal duration for your specific system.[1]
-
-
Solvent Choice: The solvent can affect the crystal lattice and the incorporation of the undesired diastereomer.
-
Action: As with optimizing yield, screen different solvents. A solvent that provides a larger difference in solubility between the diastereomers will generally lead to a higher e.e.
-
-
Purity of Starting Materials: Impurities in the racemic amine or the resolving agent can interfere with the crystallization process and be incorporated into the crystal lattice, reducing the e.e.
-
Action: Ensure the high purity of both the racemic 1-Amino-1-phenylpropane and the L-tartaric acid.
-
Issue 3: Incomplete Racemization of the Unwanted (R)-enantiomer
Q: Our attempt to racemize the recovered (R)-(+)-1-Amino-1-phenylpropane for recycling is not proceeding to completion. What conditions should we explore?
A: Incomplete racemization will reduce the overall efficiency of the recycling process. The following factors are crucial for achieving complete racemization:
-
Base/Acid Strength and Concentration: Racemization of chiral amines often requires a basic or acidic catalyst to facilitate the abstraction and re-addition of the proton at the chiral center.
-
Action: For base-catalyzed racemization, screen strong bases such as sodium hydroxide, potassium hydroxide, or metal alkoxides like potassium tert-butoxide.[2] Vary the concentration of the base to find the optimal catalytic amount. For acid-catalyzed racemization, strong acids can be employed, though this is less common for amines.
-
-
Temperature: Racemization is a thermally activated process.
-
Action: Increase the reaction temperature. Refluxing the amine in a suitable solvent with a base is a common approach. Monitor the reaction at different temperatures to find a balance between a reasonable reaction rate and potential side reactions.[2]
-
-
Solvent: The solvent can influence the solubility of the amine and the effectiveness of the catalyst.
-
Action: High-boiling point, polar aprotic solvents like DMSO can be effective for racemization with metal alkoxides.[2] For simpler base-catalyzed racemizations, alcohols or other polar solvents can be used.
-
-
Side Reactions: At elevated temperatures and in the presence of strong bases, side reactions such as elimination or decomposition can occur.
-
Action: Monitor the reaction for the formation of byproducts using techniques like TLC or GC. If side reactions are significant, consider using milder conditions (lower temperature, weaker base) for a longer duration. The formation of an imine intermediate followed by reduction is another strategy to achieve racemization while potentially avoiding some side reactions.[3]
-
Frequently Asked Questions (FAQs)
1. Resolution of Racemic 1-Amino-1-phenylpropane
-
Q1: What is the general principle behind the resolution of racemic 1-Amino-1-phenylpropane using L-tartaric acid?
-
A1: The resolution is based on the formation of diastereomeric salts. The racemic amine, which is a mixture of (S)- and (R)-enantiomers, reacts with the enantiomerically pure L-tartaric acid to form two different diastereomeric salts: ((S)-amine)-L-tartrate and ((R)-amine)-L-tartrate. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the separation of the less soluble diastereomer by fractional crystallization. Subsequently, the pure enantiomer of the amine can be liberated from the isolated salt by treatment with a base.
-
-
Q2: How do I choose the right solvent for the diastereomeric salt crystallization?
-
A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. It should dissolve both salts at an elevated temperature but allow for the selective crystallization of the less soluble salt upon cooling. Common choices include alcohols (methanol, ethanol, isopropanol) or mixtures of these with water. A screening process where small-scale crystallizations are performed in various solvents is the most effective way to identify the optimal solvent system for your specific application.
-
-
Q3: Can I use a different chiral acid other than L-tartaric acid?
-
A3: Yes, other chiral acids such as dibenzoyl-L-tartaric acid, mandelic acid, or camphorsulfonic acid can also be used as resolving agents. The choice of the resolving agent can significantly affect the efficiency of the resolution. It is often beneficial to screen a few different resolving agents to find the one that forms the most easily separable diastereomeric salts with your amine.
-
2. Racemization and Recycling
-
Q4: Why is it necessary to racemize the unwanted (R)-enantiomer?
-
A4: In a classical resolution, the maximum theoretical yield for the desired enantiomer is 50%. The other 50% is the unwanted enantiomer, which would typically be discarded. By racemizing the unwanted (R)-enantiomer, it is converted back into a racemic mixture ((R)- and (S)-enantiomers). This racemic mixture can then be fed back into the resolution process, theoretically allowing for a 100% yield of the desired (S)-enantiomer over multiple cycles and making the overall process more economical and sustainable.[3]
-
-
Q5: What are the common methods for racemizing chiral amines like (R)-(+)-1-Amino-1-phenylpropane?
-
A5: Common methods for racemizing chiral amines include:
-
Heating with a strong base: Refluxing the amine in a solvent with a strong base like NaOH or KOH can lead to racemization.
-
Using metal alkoxides: Stronger bases like potassium tert-butoxide in a solvent such as DMSO can be very effective.[2]
-
Formation of an imine intermediate: The amine can be converted to a non-chiral imine, which is then reduced back to the racemic amine. This can be a milder alternative to harsh basic conditions.[3]
-
-
-
Q6: How can I recover and reuse the L-tartaric acid resolving agent?
-
A6: After liberating the amine from the diastereomeric salt using a base, the tartaric acid will be in the aqueous layer as a tartrate salt. To recover it, the aqueous solution can be acidified with a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the tartaric acid. The precipitated tartaric acid can then be collected by filtration, washed, and dried for reuse. The optical purity of the recovered tartaric acid should be checked before reusing it in the resolution process.
-
Data Presentation
Table 1: Influence of Crystallization Conditions on Yield and Enantiomeric Excess (e.e.) of this compound Tartrate Salt
| Experiment ID | Resolving Agent (Equivalents) | Solvent System | Crystallization Time (h) | Temperature (°C) | Yield (%) | e.e. of (S)-amine (%) |
| 1 | L-Tartaric Acid (1.0) | Methanol | 24 | 4 | 45 | 85 |
| 2 | L-Tartaric Acid (0.5) | Methanol | 24 | 4 | 38 | 92 |
| 3 | L-Tartaric Acid (0.5) | Isopropanol/Water (9:1) | 12 | Room Temp | 42 | 95 |
| 4 | L-Tartaric Acid (0.5) | Isopropanol/Water (9:1) | 2 | Room Temp | 35 | 98 |
| 5 | L-Tartaric Acid (0.5) | Ethanol | 48 | 0 | 40 | 90 |
Note: The data in this table is illustrative and based on typical results for chiral amine resolutions. Actual results may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Diastereomeric Resolution of Racemic 1-Amino-1-phenylpropane
-
Dissolution: In a suitable flask, dissolve racemic 1-Amino-1-phenylpropane (1.0 eq.) in isopropanol (approximately 10 volumes).
-
Addition of Resolving Agent: In a separate flask, dissolve L-tartaric acid (0.5 eq.) in a minimal amount of warm isopropanol/water (9:1).
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For optimal results, control the cooling rate. Seeding with a few crystals of the desired diastereomeric salt can be beneficial if available. Allow the crystallization to proceed for 2-12 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a 2M NaOH solution dropwise until the pH is >10.
-
Extraction: Extract the liberated this compound with an organic solvent such as dichloromethane or diethyl ether (3 x 20 mL).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation.
Protocol 2: Racemization of (R)-(+)-1-Amino-1-phenylpropane
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the recovered (R)-(+)-1-Amino-1-phenylpropane in a suitable solvent such as ethanol or toluene.
-
Addition of Base: Add a catalytic amount of a strong base (e.g., 0.1-0.2 equivalents of potassium tert-butoxide).
-
Heating: Heat the mixture to reflux and monitor the progress of the racemization by taking aliquots at regular intervals and analyzing the optical rotation or by chiral HPLC.
-
Work-up: Once the racemization is complete (optical rotation is zero or the enantiomeric ratio is 50:50), cool the reaction mixture.
-
Purification: Neutralize the base with a dilute acid and extract the racemic amine with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the racemic 1-Amino-1-phenylpropane, which can be recycled back into the resolution process.
Mandatory Visualization
Caption: Workflow for the resolution and recycling of this compound.
Caption: Troubleshooting logic for low yield in diastereomeric salt crystallization.
References
Validation & Comparative
A Comparative Guide to Chiral Resolution of Primary Amines: Alternatives to (S)-(-)-1-Amino-1-phenylpropane
For researchers, scientists, and professionals in drug development, the efficient resolution of primary amines is a critical step in the synthesis of enantiomerically pure compounds. While (S)-(-)-1-Amino-1-phenylpropane has its applications, a range of effective alternatives exist, each with distinct advantages in terms of efficiency, cost, and substrate scope. This guide provides an objective comparison of prominent methods for resolving primary amines, supported by experimental data and detailed protocols.
Classical Chemical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of chiral resolution, relying on the differential solubility of diastereomeric salts formed between a racemic amine and a chiral resolving agent. The choice of the resolving agent is crucial for successful separation.
Comparison of Common Chiral Acidic Resolving Agents
The efficacy of classical resolution is highly dependent on the specific amine and the chosen resolving agent. Below is a comparison of commonly used chiral acids for the resolution of the model primary amine, 1-phenylethylamine.
| Resolving Agent | Amine Enantiomer Isolated | Reported Yield | Reported Enantiomeric Excess (e.e.) | Key Considerations |
| (R,R)-(+)-Tartaric Acid | (S)-(-)-1-phenylethylamine | Moderate | ~70% (can be lower than literature values)[1] | Readily available and inexpensive. The success is highly dependent on crystallization conditions. |
| Derivatives of Tartaric Acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid) | Dependent on substrate | Generally Good | Can be high, often >90% | Often provides better crystallinity and separation than tartaric acid itself. |
| (R)-(-)-Mandelic Acid | (R)-(+)-1-phenylethylamine | 75-80%[2] | >95%[2] | Effective for a range of amines, offering good yields and high enantiopurity.[2] |
Chemoenzymatic Kinetic and Dynamic Kinetic Resolution
Enzymatic methods, particularly kinetic resolution (KR) and dynamic kinetic resolution (DKR), offer high selectivity and operate under mild conditions. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed to selectively acylate one enantiomer of the amine. DKR integrates an in-situ racemization of the unreacted enantiomer, enabling theoretical yields of up to 100%.
Performance of Chemoenzymatic Resolution on 1-Phenylethylamine
| Method | Enzyme | Racemization Catalyst | Acyl Donor | Reported Yield | Reported Enantiomeric Excess (e.e.) |
| Dynamic Kinetic Resolution (DKR) | Candida antarctica lipase B (CALB) | Ruthenium complex | Alkyl methoxyacetates | Good[3][4][5] | High[3][4][5] |
| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Novozym-435) | Palladium nanocatalyst | Ethyl acetate | 92% (isolated) | 98% |
| Kinetic Resolution (KR) | Aspergillus niger lipase | N/A | Ethyl acetate | >46% conversion | >99% (product)[6] |
| Dynamic Kinetic Resolution (DKR) | Novozym-435 | Nickel catalyst (KT-02) | D-(-)-O-acetylmandelic acid | >90% (overall)[7] | >90%[7] |
Experimental Protocols
Protocol 1: Resolution of (±)-1-Phenylethylamine using (R,R)-(+)-Tartaric Acid
This protocol is a classical example of diastereomeric salt resolution.[1][8]
Materials:
-
(±)-1-Phenylethylamine
-
(R,R)-(+)-Tartaric Acid
-
Methanol
-
50% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (R,R)-(+)-tartaric acid in warm methanol in an Erlenmeyer flask. Slowly add an equimolar amount of racemic (±)-1-phenylethylamine to the warm solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate. Further cooling in an ice bath can increase the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 50% NaOH solution until the solution is strongly basic (pH > 12) to liberate the free (S)-(-)-1-phenylethylamine.
-
Extraction: Extract the liberated amine with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral chromatography.
Protocol 2: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine using CALB and a Palladium Nanocatalyst
This protocol exemplifies a modern chemoenzymatic approach.
Materials:
-
(±)-1-Phenylethylamine
-
Candida antarctica lipase B (CALB, e.g., Novozym-435)
-
Palladium nanocatalyst on a support (e.g., Pd/AlO(OH))
-
Ethyl acetate (as both solvent and acyl donor)
-
Toluene
Procedure:
-
Reaction Setup: In a reaction vessel, combine (±)-1-phenylethylamine, the palladium nanocatalyst, and CALB in toluene.
-
Acylation and Racemization: Add ethyl acetate to the mixture. Heat the reaction to a temperature suitable for both the enzyme and the racemization catalyst (e.g., 70 °C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC until the conversion of the starting amine to the corresponding amide is complete.
-
Workup: After the reaction is complete, filter off the enzyme and the catalyst. The resulting solution contains the enantiomerically pure (R)-N-(1-phenylethyl)acetamide.
-
Hydrolysis (if free amine is desired): The amide can be hydrolyzed under acidic or basic conditions to yield the free (R)-(+)-1-phenylethylamine.
-
Analysis: Determine the yield and enantiomeric excess of the product.
Visualizing the Processes
To better understand the workflows and principles described, the following diagrams illustrate the key steps.
Caption: Workflow for classical resolution of a primary amine.
Caption: Conceptual diagram of Dynamic Kinetic Resolution.
Conclusion
The choice of a resolution method for primary amines extends beyond traditional diastereomeric salt formation with agents like this compound. Chiral acids such as tartaric acid and mandelic acid remain highly relevant and effective.[2][7][9] For achieving higher yields and enantiopurity, chemoenzymatic methods, particularly dynamic kinetic resolution, present a powerful alternative.[3][4][5][10] The selection of the optimal method will depend on factors including the specific structure of the amine, cost considerations, scalability, and desired purity levels. The data and protocols provided in this guide serve as a starting point for researchers to identify and implement the most suitable resolution strategy for their specific needs.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 3. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution | MDPI [mdpi.com]
- 7. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolution: (S)-(-)-1-Amino-1-phenylpropane vs. (R)-(+)-1-Amino-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, particularly in the pharmaceutical industry, the separation of enantiomers from a racemic mixture is a critical step. The use of chiral resolving agents to form diastereomeric salts, which can then be separated by fractional crystallization, is a well-established and powerful technique. This guide provides a detailed comparison of two such resolving agents: (S)-(-)-1-Amino-1-phenylpropane and (R)-(+)-1-Amino-1-phenylpropane.
Principle of Diastereomeric Resolution
Chiral resolution using enantiomerically pure amines like (S)-(-)- or (R)-(+)-1-Amino-1-phenylpropane relies on the reaction of a racemic acid with a single enantiomer of a chiral base.[1] This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics.[1] This difference in solubility allows for the separation of one diastereomer by selective crystallization, leaving the other in the mother liquor. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid and the resolving agent.
The choice between this compound and (R)-(+)-1-Amino-1-phenylpropane is dictated by which enantiomer of the racemic acid is the target compound. If the goal is to isolate the (R)-acid, one might use the (S)-amine, and vice-versa, depending on which diastereomeric salt has the lower solubility in the chosen solvent system.
Performance Comparison: A Theoretical Framework
For a racemic carboxylic acid, (±)-Acid, the reactions with the two enantiomers of 1-Amino-1-phenylpropane are as follows:
-
Reaction with this compound: (R)-Acid + (S)-Acid + 2 (S)-Amine → [(R)-Acid • (S)-Amine] salt + [(S)-Acid • (S)-Amine] salt
-
Reaction with (R)-(+)-1-Amino-1-phenylpropane: (R)-Acid + (S)-Acid + 2 (R)-Amine → [(R)-Acid • (R)-Amine] salt + [(S)-Acid • (R)-Amine] salt
The two diastereomeric salts formed in each case will have different solubilities. For instance, if the [(R)-Acid • (S)-Amine] salt is less soluble, it will crystallize out, allowing for the isolation of the (R)-Acid. Conversely, if the [(S)-Acid • (R)-Amine] salt is less soluble, using the (R)-amine as the resolving agent would be the preferred method to obtain the (S)-Acid.
The expected outcomes are summarized in the table below:
| Resolving Agent | Racemic Acid | Diastereomeric Salts Formed | Less Soluble Salt (Hypothetical) | Enantiomer Isolated |
| This compound | (R,S)-Carboxylic Acid | (R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine | (R)-Acid-(S)-Amine | (R)-Carboxylic Acid |
| (R)-(+)-1-Amino-1-phenylpropane | (R,S)-Carboxylic Acid | (R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine | (S)-Acid-(R)-Amine | (S)-Carboxylic Acid |
Note: The determination of which diastereomeric salt is less soluble must be established experimentally for each specific racemic acid and solvent system.
Experimental Protocol: A Case Study with a Structurally Similar Resolving Agent
While specific data for 1-amino-1-phenylpropane is scarce, a well-documented protocol for the resolution of a common non-steroidal anti-inflammatory drug (NSAID), ibuprofen, using the structurally similar (S)-(-)-α-phenylethylamine provides an excellent model. This protocol can be adapted for use with (S)-(-)- or (R)-(+)-1-Amino-1-phenylpropane.
Resolution of Racemic Ibuprofen
Ibuprofen is a chiral carboxylic acid where the (S)-(+)-enantiomer possesses the majority of the therapeutic activity.[2] The following protocol describes the resolution to isolate (S)-(+)-ibuprofen.
Materials:
-
Racemic ibuprofen
-
This compound (or (R)-(+)-1-Amino-1-phenylpropane)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle heating.
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq) in the same solvent.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The mother liquor can be processed separately to recover the other enantiomer.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt crystals in water.
-
Add 2M HCl with stirring until the solution is acidic (pH ~2). This will protonate the carboxylic acid and the amine.
-
Extract the enantiomerically enriched ibuprofen with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Recovery of the Resolving Agent:
-
The acidic aqueous layer from the previous step contains the protonated resolving agent.
-
Make the aqueous layer basic by adding 2M NaOH until pH > 10.
-
Extract the free amine with an organic solvent.
-
Dry the organic layer and evaporate the solvent to recover the resolving agent for potential reuse.
-
Data Analysis:
The success of the resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (e.e.). The enantiomeric excess is determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the product and comparing it to the known value for the pure enantiomer.
Hypothetical Quantitative Data:
The following table presents hypothetical data for the resolution of a generic racemic carboxylic acid to illustrate the expected outcomes.
| Resolving Agent | Racemic Acid | Diastereomeric Salt Yield | Enantiomeric Excess (e.e.) of Isolated Acid |
| This compound | (R,S)-2-Arylpropionic Acid | 40-50% (based on racemate) | >95% (for the R-enantiomer) |
| (R)-(+)-1-Amino-1-phenylpropane | (R,S)-2-Arylpropionic Acid | 40-50% (based on racemate) | >95% (for the S-enantiomer) |
Visualizing the Process
To further clarify the experimental workflow and the underlying logic, the following diagrams are provided.
References
A Comprehensive Guide to the Validation of Enantiomeric Excess Determination by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. The therapeutic efficacy and safety of many pharmaceutical compounds are intrinsically linked to their stereochemistry, with one enantiomer often providing the desired pharmacological effect while the other may be inactive or even harmful.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for the reliable separation and quantification of enantiomers.[2][3]
This guide provides an objective comparison of chiral HPLC with other analytical techniques for determining enantiomeric excess, supported by experimental data. It also offers detailed methodologies for the validation of chiral HPLC methods to ensure they are fit for their intended purpose.
Comparison of Key Analytical Techniques for Enantiomeric Excess Determination
The selection of an appropriate analytical technique for determining enantiomeric excess is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. While chiral HPLC is a versatile and widely used method, other techniques such as chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer powerful solutions for chiral analysis.[1]
The following table summarizes the key performance characteristics of these techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1] | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[1] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1] |
| Applicability | Broad applicability to a wide range of non-volatile and thermally labile compounds.[1][4] | Suitable for volatile and thermally stable compounds.[1][4] | A "greener" alternative with fast analysis times and reduced solvent consumption.[1] | Rapid, non-destructive method, particularly useful for high-throughput screening.[1] |
| Sensitivity | High | Very High | High | Lower |
| Resolution | High | Very High | High | Moderate |
| Sample Throughput | Moderate | Moderate to High | High | High |
| Derivatization | Sometimes required to improve separation or detection.[4] | Often required to increase volatility.[4] | Less frequently required than GC. | Often requires the use of chiral derivatizing or solvating agents.[5] |
Validation of Chiral HPLC Methods
Method validation is a crucial process that demonstrates the suitability of an analytical method for its intended use.[6][7] For chiral HPLC methods, validation should generally adhere to the guidelines set by the International Council for Harmonisation (ICH).[7] The key validation parameters are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][8]
Experimental Protocols
The following are detailed protocols for validating a chiral HPLC method for the determination of enantiomeric excess.
1. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Prepare a solution of the racemic mixture of the analyte.
-
Prepare a blank solution (diluent).
-
If available, prepare solutions of each pure enantiomer.
-
Inject the blank, individual enantiomer solutions, and the racemic mixture into the HPLC system.
-
-
Acceptance Criteria: The blank injection should not show any interfering peaks at the retention times of the enantiomers. The method should be able to resolve the two enantiomers from each other and from any other components in the sample.[7]
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.[8]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
-
-
Acceptance Criteria: The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.[8]
3. Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
4. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[8]
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked undesired enantiomer.
-
-
Acceptance Criteria: The acceptance criterion for recovery is typically between 98.0% and 102.0%.[8]
5. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[8]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[8]
-
-
Acceptance Criteria: The %RSD should typically be less than 2.0%.[8] A reasonable precision target for the major component is ≤5% RSD, while for the minor component, a target of ≤20% RSD as it approaches the quantitation limit is appropriate.[6]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).[7]
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Intentionally make small variations in the method parameters, such as the mobile phase composition (e.g., ±2% organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).[8]
-
Evaluate the impact of these changes on the resolution and quantification of the enantiomers.
-
-
Acceptance Criteria: The method is considered robust if the results remain largely unaffected by these small variations.[8]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for determining enantiomeric excess using chiral HPLC.
Caption: Logical comparison of key analytical techniques for enantiomeric excess determination.
References
A Comparative Analysis of Enantiomer Separation: Classical Resolution vs. Chromatographic Methods
In the realm of pharmaceutical sciences and drug development, the separation of enantiomers—chiral molecules that are non-superimposable mirror images of each other—is a critical step. The distinct three-dimensional arrangement of enantiomers can lead to significant differences in their pharmacological and toxicological profiles. This guide provides a detailed comparison of two primary techniques for enantiomer separation: classical resolution by diastereomeric crystallization and modern chromatographic separation methods.
Principles of Enantiomer Separation
Enantiomers possess identical physical properties in an achiral environment, making their separation challenging.[1][2] The strategies to resolve a racemic mixture (a 50:50 mixture of two enantiomers) involve creating a chiral environment where the enantiomers can be differentiated.
Classical resolution achieves this by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[3] This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by conventional methods like fractional crystallization.[3][4]
Chromatographic separation , on the other hand, utilizes a chiral stationary phase (CSP) within a chromatography column.[5] As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.[5] High-performance liquid chromatography (HPLC) is a prominent technique in this category.[5]
Quantitative Performance Comparison
The choice between classical resolution and chromatographic separation often depends on factors such as the scale of the separation, desired purity, and cost. The following table summarizes key quantitative performance metrics for the separation of a model compound, ibuprofen, using both methods.
| Parameter | Classical Resolution (Diastereomeric Crystallization) | Chromatographic Separation (Chiral HPLC/SFC) |
| Enantiomeric Excess (ee%) | Typically 80-99% after optimization.[4] | Generally high, often >95%, with some methods achieving >99% ee.[6] |
| Yield | Variable, can be optimized to >90%, but the theoretical maximum for the desired enantiomer is 50% per cycle without a racemization step.[4] | High recovery is possible, with reported yields for ibuprofen enantiomers around 77-80%.[6] |
| Processing Time | Can be lengthy, involving multiple crystallization and filtration steps.[7] | Relatively fast, with analysis times often under 10 minutes for analytical scale separations.[8] |
| Scalability | Well-suited and cost-effective for large, industrial-scale separations.[9] | Can be scaled up, but can be more expensive for large quantities due to the cost of CSPs and solvents.[9] |
| Development Time | Can be time-consuming to find the optimal resolving agent, solvent, and crystallization conditions. | Method development can be systematic, but screening for the appropriate CSP and mobile phase is required. |
Experimental Protocols
Detailed methodologies for the separation of ibuprofen enantiomers are provided below as representative examples of each technique.
Classical Resolution of Ibuprofen via Diastereomeric Crystallization
This protocol outlines the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine as the resolving agent.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (KOH)
-
2-Propanol
-
Sulfuric acid (H₂SO₄)
-
Methyl t-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.5 M KOH by heating to 75-85°C.[10]
-
Slowly add 1.9 mL of (S)-(-)-α-phenylethylamine dropwise to the heated solution. A precipitate of the (S)-ibuprofen-(S)-α-phenylethylamine diastereomeric salt will form.[10]
-
Maintain the solution at 75-85°C for one hour, then allow it to cool to room temperature.[10]
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of ice-cold water.[10]
-
Recrystallize the collected salt from 30 mL of 2-propanol to improve its purity.[10]
-
Dissolve the recrystallized salt in 25 mL of 2 M H₂SO₄ to protonate the ibuprofen and liberate the resolving agent.[10]
-
Extract the aqueous layer three times with 15 mL portions of MTBE.[10]
-
Combine the organic layers, wash with water and saturated NaCl solution, and then dry over anhydrous sodium sulfate.[10]
-
Evaporate the MTBE to yield the (S)-(+)-ibuprofen.[10]
Chromatographic Separation of Ibuprofen via Chiral HPLC
This protocol describes the separation of ibuprofen enantiomers using a chiral stationary phase in an HPLC system.
Materials and Equipment:
-
Racemic ibuprofen standard
-
HPLC grade n-hexane, 2-propanol, and trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) column (150 mm x 4.6 mm, 5 µm)[9]
Procedure:
-
Prepare the mobile phase consisting of n-hexane, 2-propanol, and TFA in a ratio of 98:2:0.1 (v/v/v).[9]
-
Filter the mobile phase through a 0.45-µm membrane filter and degas it.[9]
-
Set the HPLC system parameters:
-
Prepare a stock solution of (±)-ibuprofen (e.g., 1.0 x 10⁻² mol/L) in n-hexane.[9]
-
Inject the sample solution into the HPLC system and record the chromatogram. The two enantiomers will be separated and detected as distinct peaks.
Visualization of Workflows
The following diagrams illustrate the conceptual workflows for classical resolution and chromatographic separation.
References
- 1. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. advanceseng.com [advanceseng.com]
- 5. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. murov.info [murov.info]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. academic.oup.com [academic.oup.com]
- 10. chemconnections.org [chemconnections.org]
A Comparative Guide to the Cost-Benefit Analysis of (S)-(-)-1-Amino-1-phenylpropane in Large-Scale Synthesis
For professionals in research, science, and drug development, the selection of a chiral resolving agent is a critical decision that directly influences the stereochemical purity, yield, and economic viability of large-scale synthesis projects. (S)-(-)-1-Amino-1-phenylpropane is a widely utilized chiral amine for the resolution of racemic carboxylic acids and other acidic compounds. This guide provides an objective comparison of its performance against common alternatives, supported by generalized experimental data and detailed protocols to inform industrial-scale applications.
Performance and Cost Comparison of Chiral Resolving Agents
The efficacy of a resolving agent is paramount in industrial applications, where efficiency and cost are major drivers. The choice often involves a trade-off between the agent's cost and its performance in delivering high yields and enantiomeric purity. The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts, which have different physical properties like solubility, allowing for their separation via fractional crystallization.[1][2]
| Parameter | This compound | (R)-(+)-1-Phenylethylamine | (-)-Brucine (Alkaloid) |
| Typical Yield | 80-95% | 75-90% | 70-85% |
| Enantiomeric Excess (e.e.) | >98% | 95-99% | >99% |
| Reaction Time | 4-12 hours | 6-18 hours | 12-36 hours |
| Approximate Bulk Cost/kg | $100 - $200 | $40 - $90 | $400 - $600+ |
| Recyclability | High | High | Moderate to High |
| Toxicity/Safety Profile | Moderate | Low to Moderate | High (Toxic) |
| Common Application | Resolution of acidic compounds | Resolution of acidic compounds | Resolution of acidic compounds |
Note: The data presented are representative values compiled from typical industrial applications and may vary based on the specific substrate, solvent system, and process optimization.
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating and implementing chiral resolution agents in a large-scale setting.
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Salt Formation
This protocol outlines a standard procedure for separating enantiomers of a racemic carboxylic acid.
-
Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol) with gentle heating. In a separate vessel, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with heating.
-
Crystallization: Combine the two hot solutions. Allow the mixture to cool slowly to ambient temperature, followed by further cooling in an ice bath to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling is critical for obtaining high diastereomeric purity.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals via vacuum filtration and wash them with a small volume of the cold solvent to remove impurities. The filtrate, containing the more soluble diastereomeric salt, should be retained for potential recovery of the other enantiomer.
-
Liberation of the Enantiomer: Suspend the isolated crystals in water and add a strong acid (e.g., 1-2 M HCl) until the pH is acidic, which liberates the free enantiopure carboxylic acid from the amine salt.
-
Extraction and Purification: Extract the liberated enantiopure acid into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.
-
Recovery of Resolving Agent: The acidic aqueous layer from step 4 contains the this compound hydrochloride salt. To recover the resolving agent, basify the solution with a strong base (e.g., 10 M NaOH) and extract the free amine into an organic solvent. This recovered agent can often be reused in subsequent resolution batches, a crucial step for process economy.[3][4]
Protocol 2: Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the final product must be rigorously verified.
-
Chiral Chromatography: The most common methods are Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
-
Sample Preparation: Prepare a dilute solution of the final product in an appropriate mobile phase solvent.
-
Analysis: Inject the sample onto a chiral column designed to separate the specific enantiomers. The relative peak areas of the two enantiomers are integrated to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizing the Resolution Process
Logical Workflow for Chiral Resolution
The following diagram illustrates the general workflow for separating enantiomers using a chiral resolving agent.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Conceptual Pathway of Asymmetric Synthesis
This diagram illustrates the fundamental principle of converting non-separable enantiomers into separable diastereomers.
Caption: Conceptual pathway of chiral resolution.
Conclusion
This compound represents a robust and highly effective choice for the large-scale resolution of acidic compounds. While its initial cost may be higher than simpler alternatives like (R)-(+)-1-Phenylethylamine, its superior performance often translates into higher yields of product with exceptional enantiomeric purity. This efficiency can lead to a more favorable overall process economy, especially when its high recyclability is leveraged. In contrast, highly toxic agents like brucine, despite their effectiveness, are increasingly avoided in the pharmaceutical industry due to significant safety, handling, and environmental concerns. The final decision on a resolving agent must balance cost, efficiency, safety, and the specific chemical nature of the substrate being resolved.
References
A Comparative Guide to Diastereomeric Purity Analysis: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric purity is a critical checkpoint in ensuring the efficacy, safety, and quality of chiral molecules. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a robust and reliable tool for this purpose. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods for determining diastereomeric purity, supported by experimental data and detailed protocols.
The Principle of Diastereomeric Analysis by NMR Spectroscopy
Diastereomers, unlike enantiomers, possess distinct physical and chemical properties due to their different spatial arrangements. This inherent difference is the foundation of their analysis by NMR spectroscopy. In an NMR experiment, the nuclei of each diastereomer experience a unique chemical environment, leading to distinguishable signals in the NMR spectrum.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]
Key to this analysis is the concept of chemical shift non-equivalence , where identical nuclei in different diastereomers resonate at slightly different frequencies, resulting in separate peaks.[1] For molecules that are enantiomers, which are spectroscopically indistinguishable under achiral conditions, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with the enantiomeric mixture to form diastereomeric complexes, which can then be readily distinguished and quantified by NMR.[2]
Comparison of Analytical Techniques
While NMR spectroscopy is a powerful tool, other techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used. The choice of method often depends on the specific requirements of the analysis, including the nature of the sample, the required accuracy, and available instrumentation.[1]
| Feature | NMR Spectroscopy | HPLC/GC |
| Principle | Different magnetic environments of nuclei lead to distinct chemical shifts. The ratio is determined by signal integration.[1] | Differential interaction with a chiral stationary phase leads to different retention times. The ratio is determined by peak area integration.[1] |
| Sample Preparation | Simple dissolution in a deuterated solvent.[1] | Can be more complex, often requiring method development for mobile phase and column selection.[1] |
| Analysis Time | Rapid, often less than 30 minutes per sample.[3][4] | Can be longer, especially with complex method development. |
| Sample Throughput | High, suitable for screening and reaction monitoring.[5] | Generally lower than NMR. |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[5] | High (can be >60 mL of mobile phase per sample).[5] |
| Sensitivity (LOD/LOQ) | Moderate. Can be challenging for very minor diastereomers.[1] | Very high, excellent for trace-level analysis.[1] |
| Precision/Reproducibility | High, with good reproducibility.[1] | Excellent, with high run-to-run precision.[1] |
| Non-destructive | Yes, the sample can be fully recovered. | Typically non-destructive, but sample recovery can be more involved. |
| Quantitative Accuracy | High, with reported deviations of <2-3.4% compared to other methods.[3][4] | High, but can be influenced by response factors of detectors.[3] |
Experimental Protocols
I. Quantitative NMR (qNMR) for Diastereomeric Ratio Determination
This protocol outlines the general steps for determining the diastereomeric ratio of a sample using ¹H NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the diastereomeric mixture.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[1][6] Ensure the solvent does not have signals that overlap with the analyte signals of interest.
-
The sample must be fully dissolved to ensure a homogeneous solution, free of any solid particles which can distort the magnetic field.[6]
-
For accurate quantification, especially when using an internal standard, ensure quantitative transfer of all materials.[7]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1][2]
-
Key Acquisition Parameters for qNMR:
-
Pulse Angle: A 30-45 degree pulse angle is often used.[1] For rigorous quantitative experiments, a 90° pulse is utilized.[8]
-
Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation) time of the protons being integrated.[8] A typical starting point is a delay of 10-30 seconds to ensure full relaxation and accurate quantification.[1] For some applications, a 60-second delay may be necessary.[8]
-
Number of Scans (ns): Co-add a sufficient number of scans (e.g., 16, 32, or more) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[9]
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a thorough baseline correction across the entire spectrum.[10] This is crucial for accurate integration.
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should be free from overlap with other signals.[1]
-
Integrate the selected signals. To ensure accuracy, the integration range should be set to approximately 64 times the full width at half height (FWHH) of the signal.[11]
-
The diastereomeric ratio is calculated as the ratio of the two integral values. For example, if the integrals are 1.00 and 0.85, the diastereomeric ratio is 1:0.85.
II. Analysis using a Chiral Derivatizing Agent (CDA)
This protocol describes the use of a CDA to determine the enantiomeric excess of a chiral primary amine by converting it into a mixture of diastereomers.
1. Derivatization Reaction:
-
This example uses a three-component system of 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL) to derivatize a chiral primary amine.[12]
-
In a dry round-bottomed flask, dissolve the chiral primary amine, 2-formylphenylboronic acid (1 equivalent), and (S)-BINOL (1.1 equivalents) in chloroform-d.[12]
-
The reaction proceeds to form a mixture of diastereoisomeric iminoboronate esters.[12] The entire process can be completed in less than 90 minutes.[12]
2. NMR Analysis:
-
Transfer the reaction mixture directly to an NMR tube.
-
Acquire a ¹H NMR spectrum following the parameters outlined in the qNMR protocol.
-
Identify well-resolved signals corresponding to the diastereomeric products.
-
Integrate these signals to determine the diastereomeric ratio, which directly reflects the enantiomeric purity of the starting amine.[12]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and data analysis process for determining diastereomeric purity using NMR.
Conclusion
NMR spectroscopy stands as a powerful, accurate, and often rapid method for the determination of diastereomeric ratios.[1] Its non-destructive nature and relatively simple sample preparation make it an attractive alternative to chromatographic methods. While techniques like HPLC and GC offer superior sensitivity for trace analysis, NMR provides a significant advantage in terms of speed and lower solvent consumption, aligning with the principles of green chemistry.[1][5] For many applications in research, development, and quality control, quantitative NMR provides a reliable and efficient solution for ensuring the stereochemical integrity of chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
(S)-(-)-1-Amino-1-phenylpropane proper disposal procedures
Proper disposal of (S)-(-)-1-Amino-1-phenylpropane is crucial for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this compound.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling. Before any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific product you are using. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Regulatory Compliance
Disposal of this compound must be in accordance with all applicable national, state, and local regulations for hazardous waste.[1][2] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[3][4] All chemical waste, including empty containers that held this substance, should be treated as hazardous waste and disposed of through an approved waste disposal company.[1][2][5]
Spill Management
In the event of a spill, evacuate the area and prevent the spread of the chemical. Use an absorbent material, such as vermiculite or sand, to contain the spill. The contaminated absorbent material must then be collected and placed in a sealed container for hazardous waste disposal.[1][6]
Disposal Procedures
For small quantities of this compound waste generated during research, a neutralization step can be performed to reduce its basicity before collection by a licensed waste disposal service. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Note: This is a general procedure for the neutralization of a primary amine. The user must adapt it to their specific laboratory conditions and the quantity of waste.
Experimental Protocol for Neutralization of Small Quantities
-
Preparation: In a chemical fume hood, prepare a suitably sized beaker with a stir bar. The beaker should be large enough to comfortably contain the amine waste and the neutralizing solution. Place the beaker in an ice bath to manage any heat generated during the reaction.
-
Dilution: If the this compound waste is concentrated, it should be diluted with a compatible solvent (e.g., isopropanol or ethanol) to reduce the concentration and control the reaction rate.
-
Neutralization: Slowly add a dilute solution of a weak acid, such as citric acid or acetic acid, to the stirring amine solution. The addition should be dropwise to control the exothermic reaction.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target is to reach a neutral pH range of 6-8.
-
Final Disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container. This container should be segregated with other organic waste for collection by a certified waste disposal company. Do not mix with other waste streams unless compatibility has been confirmed.[2]
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. | [1][5] |
| Handling Location | Well-ventilated chemical fume hood. | [5] |
| Neutralizing Agent | Dilute weak acid (e.g., citric acid, acetic acid). | General chemical knowledge |
| Target pH for Neutralization | 6 - 8 | General laboratory practice |
| Final Disposal Method | Collection by a licensed hazardous waste disposal company. | [1][2][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (S)-(-)-1-Amino-1-phenylpropane
This guide provides crucial safety, handling, and disposal information for (S)-(-)-1-Amino-1-phenylpropane (CAS No: 3789-59-1), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
This compound is a corrosive and acutely toxic chemical that requires stringent safety measures. [1][2] It is known to cause severe skin burns, serious eye damage, and is harmful if swallowed.[1][2] Furthermore, it poses a long-term hazard to aquatic life.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this substance. The selection of appropriate PPE is the first line of defense against chemical exposure.[3]
Engineering Controls: All work involving this compound, especially handling of open containers, must be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[4][5][6] Ensure that safety showers and eyewash stations are readily accessible.[3]
Required Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[7] For tasks with a higher splash risk, such as transferring larger quantities, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.[3][7] Closed-toe shoes that cover the entire foot are mandatory.[7]
-
Hand Protection: Chemical-resistant gloves are essential. Given that nitrile gloves may offer only limited, short-term protection, gloves made of butyl rubber or neoprene are recommended for prolonged contact.[3][7] Always inspect gloves for integrity before use and change them immediately upon contamination.[7]
-
Respiratory Protection: If engineering controls like a fume hood are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7][8] Use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[7]
Hazard Summary
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Procedural Guidance: Safe Handling and Disposal
Handling and Storage Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn and that a chemical fume hood is operational. Confirm the location and functionality of the nearest eyewash station and safety shower.[3]
-
Handling: Conduct all transfers and manipulations within the fume hood to prevent vapor inhalation.[4] Avoid all direct contact with the substance.[2] Do not eat, drink, or smoke in the handling area.[2] Keep the container tightly closed when not in use.[3]
-
Storage: Store the chemical in a designated, secure, and well-ventilated area, under lock and key.[2][5]
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[2][3]
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and contaminated items into a designated, sealed container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[6]
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[6]
Disposal Protocol:
This compound and any contaminated materials must be disposed of as hazardous waste. Under no circumstances should it be released into the environment or disposed of down the drain.[2][5][6]
-
Segregation and Collection: Collect all waste, including empty containers, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled, sealable container.[5][6]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., "Toxic," "Corrosive").[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[6]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[5]
Diagrams of Essential Procedures
Caption: A logical workflow for the safe handling of this compound.
Caption: Immediate first aid procedures for exposure to this compound.
First Aid Measures
In the event of any exposure, it is critical to seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[2][8] First responders should protect themselves from exposure.[2][9]
-
Inhalation: Move the exposed person to fresh air at once.[9][10] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing and jewelry.[10][11] Flush the affected skin area with copious amounts of water for at least 15 minutes.[9][11] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][9] If present, remove contact lenses after the initial flushing and continue to rinse.[2][11] Call an ophthalmologist or seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] Have the person rinse their mouth thoroughly with water.[2][8] Call a physician or a poison control center immediately.[2][12]
References
- 1. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. cprcertificationnow.com [cprcertificationnow.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 12. sites.allegheny.edu [sites.allegheny.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
